molecular formula C13H23NO3 B2636005 tert-butyl N-(4-acetylcyclohexyl)carbamate CAS No. 1374656-14-0

tert-butyl N-(4-acetylcyclohexyl)carbamate

Cat. No.: B2636005
CAS No.: 1374656-14-0
M. Wt: 241.331
InChI Key: AYDMRXYIKDXUBB-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-acetylcyclohexyl)carbamate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.331. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-(4-acetylcyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(4-acetylcyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-acetylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDMRXYIKDXUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of trans-tert-butyl N-(4-acetylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes synthetic utility, stereochemical integrity, and application in drug design.

CAS: 1198355-02-0 Formula: C₁₃H₂₃NO₃ Molecular Weight: 241.33 g/mol

Executive Summary

trans-tert-butyl N-(4-acetylcyclohexyl)carbamate is a high-value bifunctional cyclohexane scaffold used extensively in the synthesis of GPCR modulators (e.g., Dopamine D2/D3 agonists) and kinase inhibitors. Its structural core—a 1,4-disubstituted cyclohexane ring—provides a rigid, lipophilic spacer that orients pharmacophores in a thermodynamically stable trans-diequatorial configuration.

This guide details the synthesis, characterization, and strategic application of CAS 1198355-02-0, focusing on its role as a precursor for reductive aminations and chain-extension reactions in the development of antipsychotics (e.g., Cariprazine analogs) and metabolic modulators.

Chemical Profile & Stereochemical Rationale

Structural Analysis

The compound features two orthogonal functional groups:

  • Boc-Protected Amine (C1 position): Stable to basic and nucleophilic conditions; acid-labile.

  • Methyl Ketone (C4 position): A versatile electrophile for reductive amination, Grignard addition, or olefination.

The "Trans" Advantage

In medicinal chemistry, the trans-1,4-cyclohexylene spacer is preferred over the cis-isomer.

  • Conformation: The trans-isomer adopts a chair conformation where both bulky substituents (the Boc-amino and acetyl groups) occupy equatorial positions to minimize 1,3-diaxial interactions.

  • Pharmacology: This extended linear topology mimics the distance between key binding residues in GPCR pockets, unlike the bent cis-conformation.

PropertySpecificationNote
Appearance White to off-white solidCrystalline nature aids purification.
Melting Point 98–102 °CDistinct from cis-isomer (typically lower MP).
Solubility DCM, THF, EtOAcPoor solubility in water/hexanes.
Stereochemistry trans (>98% de)Critical for biological activity.

Synthetic Protocol: The Weinreb Route

Authoritative Note: Direct acetylation of the cyclohexane ring is low-yielding and lacks regiocontrol. The industry-standard method utilizes a Weinreb Amide intermediate to prevent over-alkylation during the introduction of the methyl group.

Reaction Pathway Visualization

The following diagram illustrates the conversion of the commercially available amino acid to the target methyl ketone.

SynthesisPathway cluster_logic Mechanistic Control Start trans-4-(Boc-amino) cyclohexanecarboxylic acid Activation Activation (CDI or EDCI) Start->Activation 1. Activation Weinreb Weinreb Amide Intermediate Activation->Weinreb 2. HN(OMe)Me·HCl Target Target Methyl Ketone (CAS 1198355-02-0) Weinreb->Target 3. MeMgBr (3.0 eq) THF, 0°C

Figure 1: Step-wise synthesis via Weinreb amide to ensure mono-addition of the methyl group.

Detailed Methodology

Step 1: Formation of the Weinreb Amide

  • Reagents: trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq).

  • Solvent: Dichloromethane (DCM).

  • Protocol:

    • Dissolve the carboxylic acid in anhydrous DCM under N₂.

    • Add CDI portion-wise at 0°C. Observation: Gas evolution (CO₂) indicates activation. Stir for 1 hour at RT.

    • Add N,O-Dimethylhydroxylamine hydrochloride. Stir for 12 hours.

    • Workup: Wash with 1N HCl (to remove imidazole), then sat. NaHCO₃. Dry over MgSO₄.

    • Checkpoint: ¹H NMR should show N-OMe (~3.7 ppm) and N-Me (~3.1 ppm) singlets.

Step 2: Grignard Addition (The Critical Step)

  • Reagents: Methylmagnesium bromide (3.0 M in ether, 3.0 eq).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool the Weinreb amide solution in THF to 0°C . Note: Lower temperatures (-78°C) are unnecessary for Weinreb amides but 0°C prevents side reactions.

    • Add MeMgBr dropwise. The Weinreb amide forms a stable tetrahedral chelate intermediate, preventing the ketone from reacting further to a tertiary alcohol.

    • Stir for 2 hours at 0°C.

    • Quench: Pour into cold saturated NH₄Cl or 1N HCl. This hydrolyzes the intermediate to release the ketone.

    • Purification: Recrystallization from EtOAc/Hexanes or column chromatography.

Applications in Drug Design[1][2]

Reductive Amination (Library Generation)

The C4-acetyl group serves as a handle to introduce diverse amine pharmacophores.

  • Mechanism: Formation of an imine followed by reduction (using NaBH(OAc)₃) yields a secondary amine with an ethyl linker branch.

  • Relevance: This creates the Cyclohexyl-CH(CH3)-NH-R motif, increasing steric bulk near the binding site compared to a simple methylene linker.

Homologation to Cariprazine Analogs

While Cariprazine utilizes an ethyl linker (-CH2-CH2-), this methyl ketone is a precursor to acetic acid derivatives via the Willgerodt-Kindler reaction or haloform reaction, allowing access to diverse linker lengths.

Divergent Synthesis Workflow

Applications Ketone trans-tert-butyl N-(4-acetylcyclohexyl)carbamate Amine Reductive Amination (Piperazines/Amines) Ketone->Amine NaBH(OAc)3, R-NH2 Olefin Wittig/HWE Reaction (Vinyl derivatives) Ketone->Olefin Ph3P=CH2 Acid Willgerodt Rearrangement (Acetic Acid derivatives) Ketone->Acid S, Morpholine Prod1 D3/D2 Receptor Agonists (Branched Linkers) Amine->Prod1 Prod2 Polymer Monomers (Vinyl cyclohexanes) Olefin->Prod2

Figure 2: Divergent synthetic utility of the acetyl-cyclohexane scaffold.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following NMR signals are diagnostic. Absence of these specific shifts indicates failure (e.g., failure to deprotect or incomplete oxidation).

Signal (¹H NMR, CDCl₃)Chemical Shift (δ)MultiplicityInterpretation
Acetyl Methyl ~2.12 ppmSinglet (3H)Confirms presence of ketone.
Boc Group ~1.44 ppmSinglet (9H)Confirms integrity of amine protection.
H-1 (Amine proximal) ~3.40 ppmMultiplet (tt)Large coupling constants (J ≈ 11 Hz) confirm axial orientation (trans isomer).
H-4 (Ketone proximal) ~2.35 ppmMultiplet (tt)Confirms 1,4-substitution pattern.

Mass Spectrometry (ESI):

  • Expected [M+H]⁺: 242.17 (Weak due to Boc fragmentation).

  • Expected [M+Na]⁺: 264.16 (Dominant).

  • Fragment: [M-Boc+H]⁺: ~142.12.

Safety & Handling

  • Hazards: As a carbamate/ketone, treat as a potential irritant. The precursor (CDI) is moisture-sensitive.

  • Storage: Store at 2–8°C under inert atmosphere.

  • Stability: Stable to air and moisture for short periods; avoid prolonged exposure to strong acids (TFA/HCl) unless Boc deprotection is intended.

References

  • Agoston, V. et al. (2016). Synthesis of Cariprazine: An Improved and Commercially Viable Approach. Letters in Organic Chemistry. [Link]

  • Nahm, S.; Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. (Foundational reference for the Weinreb protocol used in Step 3).

tert-Butyl N-(4-acetylcyclohexyl)carbamate: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of tert-butyl N-(4-acetylcyclohexyl)carbamate , a critical bifunctional intermediate in medicinal chemistry.

Introduction

tert-Butyl N-(4-acetylcyclohexyl)carbamate (CAS: 1374656-14-0) is a bifunctional aliphatic scaffold widely utilized in drug discovery. Characterized by a cyclohexane ring substituted with a protected amine (Boc-amino) and a ketone (acetyl) group, it serves as a versatile building block for introducing rigid, non-aromatic linkers into bioactive molecules.

Its structural rigidity, provided by the cyclohexane core, makes it an ideal spacer for optimizing pharmacokinetic properties (such as metabolic stability and solubility) in G-protein-coupled receptor (GPCR) modulators and kinase inhibitors.

Nomenclature & Identification

Accurate identification is essential for regulatory compliance and database searching.

Identifier TypeValue
IUPAC Name tert-butyl N-(4-acetylcyclohexyl)carbamate
Systematic Name 2-Methyl-2-propanyl (4-acetylcyclohexyl)carbamate
CAS Number 1374656-14-0
Common Synonyms N-Boc-4-acetylcyclohexylamine; 1-(4-((tert-butoxycarbonyl)amino)cyclohexyl)ethanone
Molecular Formula C₁₃H₂₃NO₃
SMILES CC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C
InChI Key AYDMRXYIKDXUBB-UHFFFAOYSA-N
Stereochemistry Note

The compound exists as cis and trans geometric isomers.

  • Trans-isomer: Thermodynamically favored and most commonly employed in drug design to maintain linear geometry.

  • Cis-isomer: Often a minor byproduct or used for inducing turns in peptide mimetics.

  • Commercial supplies are often mixtures unless specified as "trans-".

Physicochemical Properties

The following data represents the trans-isomer, which is the primary synthetic target.

PropertyValue (Approx.)
Molecular Weight 241.33 g/mol
Physical State White to off-white solid
Melting Point 95–100 °C (isomer dependent)
Boiling Point ~360 °C (at 760 mmHg, predicted)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
LogP ~2.1 (Predicted)
pKa Non-ionizable (carbamate); Ketone is neutral

Synthetic Methodology

The most robust synthetic route for the high-purity trans-isomer avoids the direct hydrogenation of aromatic precursors (which often yields difficult-to-separate cis/trans mixtures). Instead, a stepwise conversion from 4-(Boc-amino)cyclohexanecarboxylic acid via a Weinreb amide intermediate is recommended.

Core Protocol: Weinreb Amide Route

This method ensures retention of the trans-stereochemistry from the starting material.

Step 1: Formation of the Weinreb Amide

Reagents: trans-4-(Boc-amino)cyclohexanecarboxylic acid, N,O-Dimethylhydroxylamine HCl, EDCI, HOBt, DIPEA, DCM.

  • Dissolution: Dissolve 1.0 eq of carboxylic acid in anhydrous dichloromethane (DCM).

  • Activation: Add 1.2 eq EDCI and 1.2 eq HOBt at 0°C. Stir for 30 min.

  • Coupling: Add 1.2 eq N,O-Dimethylhydroxylamine hydrochloride and 2.5 eq DIPEA.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically >85%.[1][2]

    • Product:tert-butyl (4-(methoxy(methyl)carbamoyl)cyclohexyl)carbamate.

Step 2: Grignard Addition (Acetyl Formation)

Reagents: Methylmagnesium bromide (MeMgBr), THF (anhydrous).

  • Setup: Dissolve the Weinreb amide (from Step 1) in anhydrous THF under nitrogen atmosphere. Cool to -78°C.

  • Addition: Dropwise add 3.0 eq of MeMgBr (3M in ether) over 20 minutes.

    • Note: The Weinreb amide prevents over-addition; the stable chelated intermediate prevents double addition of the Grignard reagent.

  • Quench: Stir at 0°C for 1 hour, then quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Target:tert-butyl N-(4-acetylcyclohexyl)carbamate .

Synthesis Flowchart

SynthesisRoute Start trans-4-(Boc-amino) cyclohexanecarboxylic acid Weinreb Weinreb Amide Intermediate Start->Weinreb 1. EDCI, HOBt 2. MeNH(OMe)·HCl Product tert-butyl N-(4-acetylcyclohexyl) carbamate Weinreb->Product MeMgBr (3.0 eq) THF, -78°C

Figure 1: Stepwise synthesis via Weinreb amide to prevent over-alkylation.

Applications in Drug Development

This compound is a "bifunctional linker," meaning it possesses two distinct reactive handles that can be manipulated independently.

Reductive Amination (Ketone Handle)

The acetyl group is a prime target for reductive amination with primary or secondary amines.

  • Reaction: Ketone + Amine (R-NH₂) + NaBH(OAc)₃ → Secondary Amine linkage.

  • Application: Synthesis of Cariprazine analogs or piperazine-linked GPCR ligands where the cyclohexyl ring acts as a spacer between a polar headgroup and a lipophilic tail.

Deprotection (Boc Handle)

The Boc group is acid-labile.

  • Reaction: TFA/DCM or HCl/Dioxane → Free primary amine (as salt).

  • Application: This allows the molecule to be coupled to carboxylic acids or sulfonyl chlorides after the ketone end has been modified, enabling convergent synthesis strategies.

Rigid Linker Design

Unlike flexible alkyl chains, the cyclohexane ring restricts conformational freedom.

  • Benefit: Reduces the entropic penalty of binding to a protein target.

  • Use Case: PROTACs (Proteolysis Targeting Chimeras) often use this rigid scaffold to maintain a precise distance between the E3 ligase ligand and the target protein ligand.

Safety & Handling

  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Hygroscopic.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91532960, (4-acetylcyclohexyl) N-tert-butylcarbamate. Retrieved from [Link]

  • Lebel, H., & Leogane, O. (2006).[3] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 8(25), 5717–5720. (Methodology reference for carbamate synthesis).

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the Weinreb amide synthesis route).

Sources

Technical Guide: Cis- vs. Trans-4-Acetylcyclohexyl Carbamate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-acetylcyclohexyl carbamate isomers , specifically focusing on the N-(4-acetylcyclohexyl)carbamate derivatives (e.g., tert-butyl or benzyl esters). These molecules are critical intermediates in the synthesis of dopamine D3/D2 receptor partial agonists like Cariprazine .

Context: Drug Development Intermediates (Cariprazine Synthesis) Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Stereochemical Imperative

In the synthesis of cyclohexane-based antipsychotics (e.g., Cariprazine), the 1,4-trans stereochemistry is pharmacologically non-negotiable. The trans isomer provides the linear, extended topology required to bridge the binding pockets of G-protein coupled receptors (GPCRs).

However, synthetic routes often yield thermodynamic or kinetic mixtures of cis and trans isomers. Distinguishing, separating, and quantifying these isomers is a critical quality attribute (CQA) in early-phase development.

FeatureTrans-Isomer Cis-Isomer
Configuration 1,4-diequatorial (predominant)1-axial, 4-equatorial (or vice versa)
Thermodynamics More stable (

kcal/mol vs cis)
Less stable due to steric strain
Solubility Generally lower (packs better in lattice)Higher solubility in polar solvents
NMR (

H)
Methine protons (

) are axial (

Hz)
Methine protons have mixed eq/ax character

Structural & Conformational Analysis

The 4-acetylcyclohexyl carbamate system is a 1,4-disubstituted cyclohexane .[1] The steric bulk of the substituents—the carbamate (e.g., -NHBoc) and the acetyl group (-C(=O)Me)—dictates the conformational equilibrium.

Thermodynamic Preference
  • Trans-Isomer (Diequatorial): The trans configuration allows both bulky groups to occupy equatorial positions. This minimizes 1,3-diaxial interactions with the ring protons.

  • Cis-Isomer (Axial/Equatorial): The cis configuration forces one substituent to be axial.[1][2] The system will rapidly flip to place the bulkier group (usually the carbamate) in the equatorial position, forcing the acetyl group axial, or vice versa, incurring a steric penalty.

Visualization of Conformational Dynamics

The following diagram illustrates the stability relationship and the ring-flip energy landscape.

Conformation cluster_legend Thermodynamic Hierarchy Trans_EE Trans-Isomer (Diequatorial) Most Stable Trans_AA Trans-Isomer (Diaxial) High Energy Trans_EE->Trans_AA Ring Flip (Unfavorable) Cis_AE Cis-Isomer (Axial/Equatorial) Intermediate Energy Trans_EE->Cis_AE Isomerization (Requires Bond Breaking) Info The diequatorial trans-isomer is the thermodynamic sink utilized in drug synthesis.

Figure 1: Conformational energy landscape of 1,4-disubstituted cyclohexanes.

Characterization: Distinguishing Isomers

Correctly assigning stereochemistry requires high-resolution NMR. The coupling constants (


) of the methine protons at C1 and C4 are definitive.
Proton NMR ( H-NMR) Fingerprinting
  • Trans-Isomer (Diequatorial):

    • The methine protons at C1 and C4 are in the axial orientation relative to the ring.

    • Signal: They appear as broad multiplets (often triplets of triplets,

      
      ).
      
    • Coupling: They exhibit large axial-axial couplings (

      
       Hz) with the adjacent axial methylene protons, and smaller axial-equatorial couplings (
      
      
      
      Hz).
    • Diagnostic: Look for a wide signal width at half-height (

      
       Hz).
      
  • Cis-Isomer (Axial-Equatorial):

    • One methine is axial, the other is equatorial (averaging occurs if rapid flipping happens, but usually the bulky carbamate anchors the conformation).

    • Signal: The equatorial methine proton appears as a narrower multiplet.

    • Coupling: Lacks the large diaxial coupling pairs.

      
       values are generally smaller (
      
      
      
      Hz).
    • Diagnostic: Narrower signal width (

      
       Hz).
      
Crystallography
  • Trans: Typically forms centrosymmetric packing with higher melting points.

  • Cis: Often forms oils or low-melting solids due to less efficient packing.

Synthesis & Separation Protocols

The synthesis of the trans-isomer often involves reducing a 4-substituted aromatic precursor or a 4-substituted cyclohexanone. These reactions rarely yield 100% diastereoselectivity.

Workflow: Synthesis and Purification

The following workflow describes the standard industrial approach to isolating the pure trans intermediate for Cariprazine.

Synthesis Precursor Precursor (e.g., 4-nitrophenylacetic acid deriv.) Hydrogenation Step 1: Hydrogenation (Pt/C or Rh/C) Precursor->Hydrogenation Mixture Crude Mixture (Cis : Trans ~ 30:70) Hydrogenation->Mixture Equilibration Step 2: Base Equilibration (NaOEt/EtOH, Reflux) Mixture->Equilibration Isomerization of C4-acetyl center Enriched Thermodynamic Mixture (Trans enriched) Equilibration->Enriched Crystallization Step 3: Selective Crystallization (Solvent: EtOAc/Hexanes or Water) Enriched->Crystallization Crystallization->Mixture Recycle Mother Liquor Final Pure Trans-Isomer (>99% de) Crystallization->Final

Figure 2: Purification workflow for isolating the trans-isomer.

Detailed Protocol: Thermodynamic Equilibration & Crystallization

If the synthetic route produces a high ratio of cis isomer, it can be converted to the trans form because the C4 position (alpha to the acetyl group) is epimerizable, although challenging. More commonly, the equilibration exploits the reversibility of the semicarbazone or similar derivatives, or simply relies on the crystallization of the stable trans form to drive the equilibrium in solution (Dynamic Kinetic Resolution).

Standard Separation Protocol (Crystallization):

  • Dissolution: Dissolve the crude cis/trans mixture (e.g., tert-butyl N-(4-acetylcyclohexyl)carbamate) in hot Ethyl Acetate (approx. 5 mL/g).

  • Precipitation: Slowly add n-Heptane or Hexane while stirring until turbidity is observed.

  • Cooling: Cool the mixture gradually to 0–5°C over 4 hours. The trans-isomer, being more symmetric and less soluble, will crystallize preferentially.

  • Filtration: Filter the white solid.

  • Validation: Analyze by HPLC (Chiral or Achiral C18) and

    
    H-NMR. Target >98% trans content.
    

Note on Isomerization: Direct base-catalyzed isomerization of the acetylcyclohexane ring is difficult because the proton at C4 is not highly acidic (it is a tertiary alkyl proton). However, if the acetyl group is generated in situ or if the precursor is a ketone, equilibration is easier. In many Cariprazine patents, the trans geometry is established during the reduction of the aromatic ring or by separating the isomers of the corresponding acid/ester before forming the amine.

References

  • Gedeon Richter Plc. (2012). Method for the preparation of trans-4-amino-cyclohexyl-acetic acid esters. World Intellectual Property Organization.[3] WO/2012/018668.[3] Link

  • Agrawal, S. et al. (2016). Process for the preparation of Cariprazine. U.S. Patent No. 9,290,490. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for conformational analysis of 1,4-disubstituted cyclohexanes).
  • Fehér, Z. et al. (2016).[3] Synthesis of Cariprazine: An Industrial Perspective. Acta Pharmaceutica Hungarica, 86(3), 99-106. (Discusses the trans-cyclohexane intermediate isolation).

Sources

Technical Guide: Safety & Handling of tert-Butyl N-(4-acetylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1198355-02-0 (trans-isomer) | Formula: C₁₃H₂₃NO₃[1][2]

Introduction & Chemical Identity

Context: tert-butyl N-(4-acetylcyclohexyl)carbamate is a critical bifunctional building block in medicinal chemistry.[1][2] It features a cyclohexane scaffold—often used to improve metabolic stability and solubility compared to aromatic rings—substituted with a protected amine (Boc) and a reactive ketone (acetyl group).[2] This guide provides a technical deep-dive into its safety, physiochemical properties, and handling protocols, going beyond standard regulatory compliance to address research-grade stability and reactivity.[1][2]

Physiochemical Profiling

Unlike generic reagents, this intermediate requires specific environmental controls due to the competing stability profiles of the carbamate (acid-sensitive) and the ketone (nucleophile-sensitive).[1][2]

PropertySpecification / ValueTechnical Note
CAS Number 1198355-02-0Primary reference for the trans-isomer.[1][2][3]
Molecular Weight 241.33 g/mol Useful for molarity calculations in synthesis.[1][2]
Physical State Solid (Crystalline powder)Low vapor pressure; dust generation is the primary inhalation risk.[1][2]
Solubility DMSO, DCM, MeOH, EtOAcInsoluble in water.[2] Lipophilic nature (LogP ~2.0–2.5 predicted).[1][2]
Melting Point ~105–115 °C (Predicted)Note:[1][2] Impurities often lower this range significantly.[1][2]
Storage Class 11 (Combustible Solids)Store under inert gas (Argon/Nitrogen) at -20°C.

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with analogous Boc-protected amines dictates a Warning classification.[1][2] The primary risks are mucosal irritation and potential sensitization.

GHS Classification (Derived)[1][2]
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][2]

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1][2]

Toxicology Logic
  • Inhalation: As a solid, the primary vector is dust.[1][2] The carbamate moiety is generally biologically inert until metabolized, but the acetyl group can form Schiff bases with biological amines, leading to potential sensitization.[2]

  • Decomposition Hazards: Thermal decomposition (>150°C) or contact with strong acids releases Isobutylene (flammable gas) and CO₂ , creating a pressure hazard in sealed vessels.[1][2]

Risk Assessment Visualization

The following decision matrix outlines the safety logic for handling this compound based on experimental scale.

RiskAssessment Start Experimental Scale SmallScale < 1g (Weighing) Start->SmallScale LargeScale > 1g or Synthesis Start->LargeScale Risk1 Risk: Dust Inhalation SmallScale->Risk1 Risk2 Risk: Skin Absorption & Aerosolization LargeScale->Risk2 Control1 Fume Hood + N95/P100 Nitrile Gloves (0.11mm) Risk1->Control1 Control2 Fume Hood + Sleeve Covers Double Gloving Risk2->Control2

Figure 1: Risk assessment flow determining PPE based on operational scale.

Safe Handling & Storage Protocols

Core Directive: The stability of the Boc group is the limiting factor.[2] Moisture and acidity are the enemies.[2]

Storage Integrity System
  • Temperature: Store at -20°C . Room temperature storage is acceptable for short durations (<24 hours), but long-term exposure promotes slow decarboxylation.[1][2]

  • Atmosphere: Hygroscopic potential requires storage under Argon or Nitrogen .[1][2] Moisture can hydrolyze the acetyl group or facilitate Boc-deprotection if trace acid is present.[1][2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze ketone reactions.[1][2][5]

Protocol: Safe Transfer of Solids

Avoid static discharge which can disperse the powder.[1]

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, degrading it.

  • Anti-Static: Use an anti-static gun or polonium strip near the balance if the powder is flighty.[1][2]

  • PPE: Wear nitrile gloves (minimum 0.11 mm thickness).[1][2] If dissolving in DCM, use "Silver Shield" or double-glove, as DCM permeates nitrile rapidly, carrying the compound through to the skin.[1]

Emergency Response

Principle: Treat as a chemical irritant.[1][2]

ScenarioImmediate ActionTechnical Rationale
Eye Contact Rinse with water for 15 mins. Lift eyelids.[1][2]The ketone moiety can irritate corneal proteins.[2] Immediate dilution prevents fixation.[1][2]
Skin Contact Wash with soap and water.[1][2] Do NOT use alcohol.Alcohol increases skin permeability, potentially driving the compound into the bloodstream.
Spill (Solid) Wet sweep or vacuum with HEPA filter.[1][2]Dry sweeping creates dust aerosols (inhalation hazard).[1][2]
Fire Use CO₂, dry chemical, or foam.[2]Burning releases toxic Nitrogen Oxides (NOx).[1][2]

Synthesis & Reactivity Context

For researchers, understanding the reactivity profile is as important as safety.[2] This compound is a "masked" diamine/amino-alcohol precursor.[1][2]

Reactivity Profile
  • Acid Sensitivity: The tert-butyl carbamate (Boc) is cleaved by TFA or HCl/Dioxane.[1][2]

    • Safety Note: This reaction generates isobutylene gas.[1][2] Never perform Boc-deprotection in a closed vessel; pressure buildup will cause rupture.[1][2]

  • Ketone Reactivity: The acetyl group is prone to nucleophilic attack (e.g., Grignard reagents, hydride reductions).[1][2]

    • Impurity Alert: In the presence of primary amines, this compound can form imines.

Workflow Visualization

This diagram illustrates the chemical fate of the molecule and associated safety checkpoints.

ReactivityPath Compound tert-butyl N-(4-acetylcyclohexyl)carbamate Acid Acid Treatment (TFA/HCl) Compound->Acid Reduct Reductive Amination (NaBH(OAc)3) Compound->Reduct Prod1 Free Amine Salt (Deprotection) Acid->Prod1 Haz1 HAZARD: Gas Evolution (Isobutylene + CO2) Acid->Haz1 Prod2 Secondary Amine (Derivatization) Reduct->Prod2 Haz2 HAZARD: Boron Waste (Toxic) Reduct->Haz2

Figure 2: Reaction pathways highlighting safety-critical byproducts (Gas evolution and Toxic waste).[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394629, tert-Butyl (trans-4-acetylcyclohexyl)carbamate.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Hazard Identification.[1][2] Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] (Wiley-Interscience).[1][2] Standard protocols for Boc-deprotection safety.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of tert-Butyl N-(4-acetylcyclohexyl)carbamate as a Rigid Linker in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as a Critical Determinant of Drug Efficacy

In modern drug discovery, particularly in the realm of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), the linker is no longer considered a passive spacer. It is a critical design element that dictates the molecule's overall conformation, physicochemical properties, and ultimately, its biological activity.[1][2] The linker's length, rigidity, and the spatial vectors it defines are paramount for achieving productive ternary complex formation between a target protein and an E3 ligase, the essential step for inducing protein degradation.[3]

Rigid linkers, such as those built around a cyclohexane scaffold, offer distinct advantages over flexible alkyl or PEG chains. They reduce the entropic penalty upon binding and pre-organize the connected ligands into a conformation more favorable for target engagement.[2] This conformational constraint can lead to enhanced selectivity and improved pharmacokinetic profiles.

This guide focuses on tert-butyl N-(4-acetylcyclohexyl)carbamate , a versatile building block for constructing such rigid linkers. Its structure features two orthogonal, strategically placed functional handles: a ketone (the acetyl group) and a Boc-protected amine. This arrangement allows for sequential, controlled chemical modifications, making it an invaluable tool for medicinal chemists. We will explore the rationale behind its use and provide detailed, field-tested protocols for its incorporation into complex drug candidates.

Physicochemical Properties and Design Rationale

The utility of tert-butyl N-(4-acetylcyclohexyl)carbamate stems from its unique combination of a rigid core and two distinct reactive sites. Understanding its properties is key to its effective implementation.

Core Attributes of the Linker
PropertyValueSource
Molecular Formula C₁₃H₂₃NO₃[4]
Molecular Weight 241.33 g/mol [4]
XLogP3 1.9[4]
Topological Polar Surface Area 55.4 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 4[4]
The Rationale for a Cyclohexyl Scaffold

The 1,4-disubstituted cyclohexane ring is a favored motif in linker design for several reasons:

  • Conformational Rigidity: Unlike a flexible alkyl chain, the cyclohexane ring exists in a stable chair conformation. This rigidity helps to precisely control the distance and orientation between the two ends of the linker, which is crucial for optimizing interactions within a ternary complex.[2]

  • Stereochemical Influence: The cis and trans isomers of the substituted cyclohexane ring present markedly different 3D vectors. This stereochemical difference can profoundly impact binding affinity and biological activity. Studies have shown that a single stereochemical inversion in a cyclohexyl linker can switch a molecule from a weak to a potent degrader by altering its binding mode and conformational rigidity.[5][6]

  • Improved Physicochemical Properties: The saturated carbocyclic nature of the linker can improve properties like metabolic stability and cell permeability compared to more polar or flexible linkers.

Orthogonal Functional Handles

The true synthetic power of this linker lies in its two chemically distinct functional groups, which can be addressed in a stepwise manner.

Caption: Orthogonal reactive sites of the linker building block.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions but readily cleaved under acidic treatment (e.g., with TFA or HCl).[7][8] This unmasks a primary amine, which is a nucleophile perfectly suited for subsequent amide bond formation.

  • The Acetyl Group (Ketone): The ketone functionality serves as an electrophilic handle. Its primary role in this context is to undergo reductive amination, a reliable method for forming a carbon-nitrogen bond with a primary or secondary amine from another molecule (e.g., a warhead that binds the target protein).[9][10]

Core Synthetic Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the sequential functionalization of the linker.

Protocol 1: Reductive Amination of the Ketone Handle

This protocol describes the coupling of an amine-containing molecule (R¹-NH₂) to the ketone of the linker. The use of sodium triacetoxyborohydride (STAB) is highlighted as it is a mild and selective reducing agent that does not reduce the ketone in the absence of the iminium ion intermediate.[9]

  • Objective: To form a C-N bond at the acetyl position of the linker.

  • Causality: The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then rapidly reduced by STAB. Acetic acid is often used as a catalyst to facilitate imine formation. The procedure is effective even with acid-sensitive groups like acetals present in the molecule.[9]

Step-by-Step Methodology:

  • To a solution of tert-butyl N-(4-acetylcyclohexyl)carbamate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the amine-containing substrate (R¹-NH₂, 1.1 eq).

  • Add glacial acetic acid (AcOH, 1.1-1.5 eq) to the mixture to catalyze imine formation. Stir at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled product.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the primary amine for the next coupling step.

  • Objective: To selectively cleave the carbamate bond and liberate the free amine.

  • Causality: Strong acids like trifluoroacetic acid (TFA) protonate the carbamate oxygen, leading to fragmentation into the stable tert-butyl cation, carbon dioxide, and the protonated amine.[7][11] The volatility of the byproducts and excess reagent simplifies workup.

Step-by-Step Methodology:

  • Dissolve the Boc-protected substrate from Protocol 1 in dichloromethane (DCM, 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq, typically 20-50% v/v in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with a solvent like toluene or DCM (3 times) to ensure complete removal of residual TFA.

  • The resulting product is typically the amine as its trifluoroacetate salt, which can often be used directly in the next step without further purification. If the free amine is required, the residue can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated NaHCO₃) before drying and concentration.

Protocol 3: Amide Bond Formation with the Deprotected Amine

This protocol outlines the coupling of a carboxylic acid-containing molecule (R²-COOH) to the newly exposed amine.

  • Objective: To form a stable amide bond, completing the synthesis of the bifunctional molecule.

  • Causality: Amide bond formation requires activation of the carboxylic acid to form a good leaving group. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. A non-nucleophilic base like diisopropylethylamine (DIPEA) is added to neutralize the amine salt and facilitate the reaction.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (R²-COOH, 1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) (0.1 M), add the coupling reagent HATU (1.1 eq).

  • Add a tertiary amine base, such as DIPEA (3.0 eq), to the mixture and stir for 5-10 minutes to pre-activate the acid.

  • Add a solution of the deprotected amine salt from Protocol 2 (1.2 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with water, 5% aqueous lithium chloride (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound by silica gel chromatography or preparative HPLC.

Application Workflow: Synthesis of a PROTAC

The true utility of tert-butyl N-(4-acetylcyclohexyl)carbamate is demonstrated in a multi-step synthesis. The following workflow illustrates its use in constructing a hypothetical PROTAC molecule.

PROTAC_Synthesis_Workflow A Start: tert-Butyl N-(4-acetylcyclohexyl)carbamate C Protocol 1: Reductive Amination A->C B Warhead-NH2 (Binds Target Protein) B->C D Intermediate 1: Boc-Linker-Warhead C->D C-N Bond Formed E Protocol 2: Boc Deprotection D->E F Intermediate 2: H2N-Linker-Warhead (TFA Salt) E->F Amine Unmasked H Protocol 3: Amide Bond Formation F->H G E3 Ligase Ligand-COOH G->H I Final PROTAC Molecule H->I Amide Bond Formed

Caption: Synthetic workflow for a PROTAC using the linker.

Conclusion

tert-Butyl N-(4-acetylcyclohexyl)carbamate is a powerful and versatile building block for the rational design of linkers in complex therapeutic agents. Its rigid cyclohexane core provides conformational pre-organization, while its orthogonal ketone and Boc-protected amine handles allow for a reliable and sequential synthetic strategy. By following the detailed protocols provided, researchers can efficiently incorporate this linker, enabling fine-tuning of molecular architecture to optimize the potency, selectivity, and pharmacokinetic properties of next-generation drugs.

References

  • PubChem. (4-acetylcyclohexyl) N-tert-butylcarbamate. National Center for Biotechnology Information. [Link][4]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][9]

  • Tampier, F., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(8), 1205. [Link][12]

  • ChemTalk. (2023). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with NaBH4. [Link][10]

  • Ciulli, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 110, 129861. [Link][5]

  • University of Dundee. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Discovery Research Portal. [Link][6]

  • Kolobova, E., et al. (2018). The reaction scheme for the reductive amination of cyclohexanone with benzylamine. ResearchGate. [Link][13]

  • Akpa, B. S., et al. (2018). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Process Research & Development, 22(10), 1461-1469. [Link][14]

  • Salami, J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society, 144(49), 22479–22490. [Link][3]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link][11]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Note: Grignard Addition to tert-Butyl N-(4-acetylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Nucleophilic Addition: Stereocontrol, Chemoselectivity, and Protocol Standardization

Executive Summary

This application note details the optimized protocol for performing a Grignard reaction on tert-butyl N-(4-acetylcyclohexyl)carbamate (CAS 1198355-02-0). This substrate represents a critical scaffold in medicinal chemistry, particularly for the synthesis of GPCR modulators (e.g., dopamine and opioid receptor ligands) and metabolic disease therapeutics.

The transformation involves the addition of an organomagnesium reagent (


) to an exocyclic methyl ketone in the presence of a base-sensitive carbamate (Boc) protecting group and an acidic carbamate proton. Successful execution requires strict stoichiometry control to account for the "sacrificial" deprotonation of the amine and temperature regulation to prevent Boc-cleavage or nucleophilic attack on the carbamate carbonyl.
Strategic Analysis & Mechanism
2.1 The "Sacrificial Equivalent" Trap

The most common failure mode for this reaction is low yield due to underestimation of reagent consumption. The substrate contains a secondary carbamate (


).[1] Although less acidic than a free amide, the 

proton (

) is instantly deprotonated by the Grignard reagent (

).
  • Step 1 (Deprotonation): The first equivalent of

    
     acts as a base, removing the 
    
    
    
    proton and releasing alkane (
    
    
    ). This forms a magnesium amide intermediate.[1]
  • Step 2 (Nucleophilic Attack): Only the second equivalent of

    
     is available to attack the ketone carbonyl.
    

Directive: You must use


 equivalents  of Grignard reagent.[1]
  • 1.0 equiv: Neutralizes the

    
    .
    
  • 1.0 equiv: Reacts with the ketone.[2][3]

  • 0.5 equiv: Excess to drive kinetics and account for moisture.[1]

2.2 Chemoselectivity (Ketone vs. Carbamate)

The Boc group contains an electrophilic carbonyl. However, at temperatures


, Grignard reagents exhibit high chemoselectivity for the ketone over the sterically hindered tert-butyl carbamate.
  • Risk:[1][2][4][5][6] High temperatures (

    
    ) may lead to attack on the Boc group, resulting in tert-butoxide elimination and formation of a stable amide (after workup) or complex mixtures.
    
2.3 Mechanistic Visualization

The following diagram illustrates the obligate deprotonation pathway and the subsequent nucleophilic addition.

G Substrate Substrate: N-Boc-4-acetylcyclohexylamine (Contains Acidic NH) Intermed1 Magnesium Amide Intermediate (N-MgX species) Substrate->Intermed1 Fast Deprotonation (-RH) Grignard1 1st Equiv RMgX (Base) Grignard1->Intermed1 Alkoxide Magnesium Alkoxide (Dianion species) Intermed1->Alkoxide Slow Addition to Ketone Grignard2 2nd Equiv RMgX (Nucleophile) Grignard2->Alkoxide Product Target Tertiary Alcohol (Boc Intact) Alkoxide->Product Protonation Quench Mild Acid Quench (NH4Cl) Quench->Product

Figure 1: Reaction mechanism highlighting the consumption of the first Grignard equivalent by the carbamate nitrogen.[1]

Detailed Experimental Protocol

Target Reaction: Addition of Phenylmagnesium Bromide (


) to tert-butyl (trans-4-acetylcyclohexyl)carbamate.[1]
3.1 Materials & Reagents
ComponentSpecificationRole
Substrate tert-butyl (trans-4-acetylcyclohexyl)carbamateStarting Material (SM)
Reagent

(3.0 M in

or THF)
Nucleophile/Base
Solvent Anhydrous THF (Tetrahydrofuran)Reaction Medium
Quench Saturated aq.[1]

Proton Source (Buffer)
Inert Gas Nitrogen (

) or Argon (Ar)
Atmosphere
3.2 Step-by-Step Methodology

Step 1: System Preparation

  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar at

    
     for >2 hours.
    
  • Assemble glassware while hot under a stream of inert gas (

    
    /Ar) and allow to cool to room temperature (RT).
    
  • Critical: Ensure all septa are tightly fitted.[1] Grignard reagents degrade rapidly with moisture.[1]

Step 2: Substrate Solubilization

  • Charge the RBF with tert-butyl (trans-4-acetylcyclohexyl)carbamate (

    
    , e.g., 
    
    
    
    ,
    
    
    ).[1]
  • Add Anhydrous THF (

    
     of substrate).
    
    • Note: THF is preferred over diethyl ether for this substrate due to the better solubility of the polar carbamate/ketone.

  • Cool the solution to

    
      using an ice/water bath. Stir for 10 minutes.
    

Step 3: Grignard Addition (The Controlled Exotherm)

  • Calculate required Grignard volume:

    
     .
    
    • Calculation:

      
      .[1] If using 
      
      
      
      solution, volume =
      
      
      .[1]
  • Add the Grignard reagent dropwise via syringe over 15–20 minutes.

    • Observation: You may observe gas evolution (bubbles) initially.[1] This is the deprotonation of the

      
       group releasing alkane (methane/benzene depending on R).
      
    • Color Change: Solution often turns yellow or slightly cloudy.[1]

Step 4: Reaction Progression

  • After addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir at RT for 2–3 hours.

  • Monitor: Check via TLC (Solvent: 30% EtOAc/Hexanes) or LC-MS.

    • Stain:

      
       or Hanessian’s Stain (Cerium Molybdate) works well for Boc-protected amines.[1]
      
    • Target: Disappearance of the ketone spot.

Step 5: Workup (Boc Preservation)

  • Cool the mixture back to

    
    .
    
  • Quench: Slowly add Saturated Aqueous Ammonium Chloride (

    
    ) .
    
    • Caution: Do NOT use

      
       or strong acids.[1] Low pH (
      
      
      
      ) will cleave the Boc group, yielding the free amine salt.
      
      
      buffers the pH to
      
      
      , preserving the Boc.
  • Dilute with Ethyl Acetate (

    
    ) and water.[1]
    
  • Separate layers. Extract the aqueous layer

    
     with 
    
    
    
    .
  • Combine organics, dry over

    
     (Sodium Sulfate), filter, and concentrate in vacuo.
    

Step 6: Purification

  • Purify via Flash Column Chromatography on Silica Gel.[1]

  • Gradient: 0%

    
     40% EtOAc in Hexanes.
    
    • The tertiary alcohol product is significantly more polar than the starting ketone.

Stereochemical Considerations

The addition of the Grignard reagent to the exocyclic ketone creates a new chiral center at the carbon


 to the ring.
  • Substrate Geometry: The starting material (CAS 1198355-02-0) is typically the trans-isomer (equatorial amine, equatorial ketone).[1]

  • Facial Selectivity: The cyclohexane ring acts as a bulky directing group. According to Cram’s chelate models (or Felkin-Anh), the Grignard reagent will preferentially attack from the face that minimizes steric clash with the cyclohexane ring hydrogens.

  • Outcome: Expect a mixture of diastereomers.

    • However, because the ketone is exocyclic and can rotate, stereoselectivity is often modest (

      
       to 
      
      
      
      dr) compared to rigid cyclic ketones. Separation of diastereomers is usually required during the chromatography step.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Recovered Starting Material Insufficient Grignard equivalents.[1]The

proton consumed 1 equiv.[3] Increase load to 3.0 equiv.
Loss of Boc Group Acidic quench was too strong.Use sat.

only.[1] Ensure aqueous layer pH is

.[1]
Complex Mixture/Decomposition Reaction temperature too high.[1]Keep addition at

.[1] Do not reflux.[1]
Low Solubility Wrong solvent.[1]Switch from

to THF.
Workflow Visualization

Workflow Start Start: Dry Glassware (Inert Atm) Solubilize Dissolve SM in THF Cool to 0°C Start->Solubilize AddGrignard Add RMgX (3.0 equiv) Dropwise (Gas Evolution!) Solubilize->AddGrignard Warm Warm to RT Stir 2-3 Hours AddGrignard->Warm Check TLC/LCMS Check (Ketone Consumed?) Warm->Check Check->AddGrignard No (Add 0.5 eq) Quench Cool to 0°C Quench sat. NH4Cl Check->Quench Yes Workup Extract (EtOAc) Dry (Na2SO4) Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the Grignard addition protocol.

References
  • Sigma-Aldrich. tert-Butyl (trans-4-acetylcyclohexyl)carbamate Product Page.[1] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 9: Organometallic Reagents).

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).[1][7] A Simple Preparation of Ketones. N-Protected

    
    -Amino Ketones from 
    
    
    
    -Amino Acids.[1][7][8] Organic Letters, 3(10), 1435–1437.[1] Link[1]
  • Master Organic Chemistry. Reactions of Grignard Reagents. Link

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1] (Section 1.2: Organomagnesium Compounds).

Sources

reductive alkylation using 4-acetylcyclohexyl carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Reductive Alkylation of 4-Acetylcyclohexyl Carbamate

Strategic Overview

The reductive alkylation of 4-acetylcyclohexyl carbamate represents a pivotal transformation in the synthesis of CNS-active agents (e.g., dopamine partial agonists like Cariprazine analogs) and GPCR modulators. This reaction couples the ketone functionality of the acetyl group with an external amine to form a secondary or tertiary amine.

The Core Challenge: The cyclohexane ring introduces a critical stereochemical variable: Diastereoselectivity (cis vs. trans) .

  • Substrate: 4-acetylcyclohexyl carbamate contains a protected amine at C1 and a methyl ketone at C4.

  • Goal: To install a new amine at the acetyl position while controlling the geometry relative to the C1-carbamate.

  • Medicinal Relevance: The trans-diequatorial conformation is frequently the bioactive pharmacophore in linker-based drug designs, as it maximizes the spatial separation of the two nitrogen termini.

This guide details two protocols: a standard Sodium Triacetoxyborohydride (STAB) method for kinetic efficiency, and a Titanium(IV) Isopropoxide method for difficult substrates requiring Lewis acid activation.

Mechanistic Insight & Stereocontrol

Unlike simple ketones, the 4-substituted cyclohexyl system undergoes reduction via a chair-like transition state. The stereochemical outcome is dictated by the approach of the hydride reducing agent to the intermediate iminium ion .

Reaction Pathway Analysis
  • Imine Formation: The amine attacks the ketone (C4).[1]

  • Iminium Species: Protonation generates the electrophilic iminium ion.

  • Hydride Transfer: The reducing agent attacks the C=N bond.

    • Axial Attack: Leads to the Equatorial amine (Trans product if C1 is equatorial).

    • Equatorial Attack: Leads to the Axial amine (Cis product).

Expert Insight: Bulky reducing agents like STAB generally favor axial attack (leading to the thermodynamically stable equatorial product) due to torsional strain in the transition state, but the ratio is highly solvent-dependent.

G Substrate 4-Acetylcyclohexyl Carbamate (Ketone) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine Amine External Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Trans Trans-Isomer (Equatorial Amine) Major Product Iminium->Trans Axial Hydride Attack (Thermodynamic) Cis Cis-Isomer (Axial Amine) Minor Product Iminium->Cis Equatorial Hydride Attack (Kinetic)

Figure 1: Mechanistic pathway of reductive amination on a substituted cyclohexane ring.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Standard amines, acid-tolerant substrates, and "one-pot" convenience.

Reagents:

  • Substrate: 4-acetylcyclohexyl carbamate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 4-acetylcyclohexyl carbamate  in DCE (0.1 M concentration).
    
  • Amine Addition: Add the Amine (1.1 equiv).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Note: AcOH promotes imine formation and buffers the reaction, preventing STAB decomposition.

  • Imine Equilibrium: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the amine is sterically hindered, extend this time to 2–4 hours or use Method B.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Quench carefully with saturated aqueous

    
     until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Why STAB? Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (no cyanide) and does not reduce the ketone competitively as fast as it reduces the protonated iminium ion [1].
Method B: Titanium(IV) Isopropoxide Mediated

Best for: Weakly nucleophilic amines, sterically hindered ketones, or when STAB fails to drive conversion.

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (Absolute) or THF.

Step-by-Step Protocol:

  • Complexation: In a dry flask, combine 4-acetylcyclohexyl carbamate (1.0 equiv) and the Amine (1.2 equiv).

  • Lewis Acid Addition: Add

    
      (neat) dropwise.
    
    • Mechanism:[2][3][4][5][6][7] Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine [2].

  • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours if stubborn). The solution often turns slightly yellow/orange.

  • Reduction: Dilute with Ethanol (if using neat Ti) or cool the THF mixture. Add

    
      carefully.
    
    • Caution: Exothermic reaction.

  • Hydrolysis: Stir for 2 hours. Quench by adding 2M NaOH or water.

    • Critical Step: A white precipitate (

      
      ) will form. Filter this through a Celite pad to avoid emulsions during extraction.
      
  • Workup: Extract the filtrate with Ethyl Acetate.

Data Presentation & Decision Matrix

Table 1: Comparative Analysis of Reducing Agents

ParameterNaBH(OAc)3 (STAB)NaCNBH3Ti(OiPr)4 + NaBH4
Selectivity High (Favors Iminium)Moderate (pH dependent)Low (Reduces everything)
Toxicity LowHigh (Cyanide)Low
Steric Bulk High (Favors Trans)LowLow
Water Tolerance Low (Decomposes)HighReacts (Scavenger)
Use Case Standard 1st ChoiceLegacy methodsHindered/Difficult Imines

Workflow Decision Tree:

DecisionTree Start Start: 4-Acetylcyclohexyl Carbamate + Amine CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->CheckAmine Standard Use Method A (STAB) Solvent: DCE Additive: AcOH CheckAmine->Standard No (Primary/Unencumbered Secondary) Hindered Use Method B (Ti-Mediated) Reagent: Ti(OiPr)4 Followed by: NaBH4 CheckAmine->Hindered Yes (Aniline/Bulky Secondary) Analysis Analyze Crude (LCMS/NMR) Standard->Analysis Hindered->Analysis Result Check Conversion & Diastereomer Ratio Analysis->Result

Figure 2: Decision matrix for selecting the optimal reductive alkylation protocol.

Troubleshooting & Optimization

  • Problem: Low Conversion / Recovered Ketone.

    • Cause: Imine formation is unfavorable.

    • Solution: Switch to Method B (

      
      ). The titanium shifts the equilibrium by trapping water. Alternatively, use molecular sieves (4Å) with Method A.
      
  • Problem: Dialkylation (with Primary Amines).

    • Cause: The product secondary amine is more nucleophilic than the starting primary amine.

    • Solution: Use a large excess of the primary amine (5–10 equiv) or switch to a stepwise procedure (pre-form imine in MeOH, then reduce).

  • Problem: Cis/Trans Ratio is Poor.

    • Solution: Lower the temperature of the reduction step (-78°C to 0°C). Bulky reducing agents like STAB generally favor the thermodynamic (trans) product. If the cis isomer is desired, use

      
       (catalytic hydrogenation) or L-Selectride (though Selectrides may reduce the carbamate).
      

References

  • Abdel-Magid, A. F., et al. (1996).[6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link

  • Agócs, A., et al. (2016). "Synthesis of Cariprazine: A Novel Antipsychotic Candidate." Acta Chimica Slovenica, 63, 623-633. (Demonstrates trans-cyclohexane stereocontrol). Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A convenient synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358. Link

Sources

Introduction: The Significance of the 1,4-Disubstituted Cyclohexane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1,4-Disubstituted Cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for optimizing molecular interactions with biological targets such as enzymes and receptors.[1][2] Unlike their flat aromatic counterparts, these saturated rings can improve physicochemical properties crucial for drug development, including solubility, metabolic stability, and lipophilicity. This guide provides an in-depth overview of the primary synthetic strategies for accessing these valuable motifs, with a focus on stereochemical control, practical experimental protocols, and the underlying principles that govern these transformations.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 1,4-disubstituted cyclohexanes can be broadly categorized into three main strategies, each with distinct advantages and limitations. The choice of strategy is dictated by the desired stereochemistry, the required functional groups, and the availability of starting materials.

Synthetic Strategy Primary Application Stereochemical Control Advantages Limitations
Catalytic Hydrogenation Accessing the cyclohexane core from readily available aromatic precursors.Often yields mixtures of cis and trans isomers; stereoselectivity is catalyst and substrate-dependent.Scalable, cost-effective starting materials (benzenes, anilines).Harsh conditions (high pressure/temperature) may be required; limited functional group tolerance; can be difficult to achieve high stereoselectivity.[3][4]
Diels-Alder Cycloaddition Construction of a cyclohexene precursor with high stereocontrol, followed by reduction.Highly stereospecific and stereoselective, governed by the geometry of the diene and dienophile.Excellent control over relative stereochemistry; can be adapted for asymmetric synthesis.[5][6]Requires a two-step process (cycloaddition then reduction); diene must adopt an s-cis conformation.[7]
Functional Group Interconversion Modification of an existing cyclohexane core, such as 1,4-cyclohexanediol or 1,4-cyclohexanedione.Dependent on the stereochemistry of the starting material and the chosen reaction.Access to a wide variety of derivatives from common intermediates.Limited by the availability of the starting cyclohexane scaffold.

Methodology 1: Catalytic Hydrogenation of Aromatic Precursors

The reduction of 1,4-disubstituted aromatic compounds is a direct and industrially significant route to the corresponding cyclohexanes. This method relies on the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Mechanistic Insights and Causality

The hydrogenation of a benzene ring is thermodynamically favorable but possesses a high activation energy due to the loss of aromatic stabilization.[4] Consequently, this transformation requires potent catalysts and often forcing conditions. The reaction is believed to proceed via a stepwise addition of hydrogen atoms, with intermediates such as cyclohexadienes and cyclohexenes being formed on the catalyst surface.[3]

The choice of catalyst is paramount. Ruthenium (Ru) and Rhodium (Rh) are particularly effective for arene hydrogenation. The catalyst support (e.g., Al₂O₃, silica, or carbon) can also influence activity and selectivity.[3] The stereochemical outcome (cis/trans ratio) is a complex function of the catalyst, substrate, and reaction conditions. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the surface, which can lead to a preference for syn-addition, often favoring the cis isomer. However, isomerization of intermediates on the catalyst surface can lead to mixtures.[4]

Visualizing the Hydrogenation Pathway

G cluster_0 Catalytic Hydrogenation Aromatic 1,4-Disubstituted Aromatic Precursor Adsorbed Adsorption onto Catalyst Surface Aromatic->Adsorbed Catalyst (Ru, Rh, Pt) H1 Stepwise H₂ Addition (e.g., Cyclohexene intermediate) Adsorbed->H1 High H₂ Pressure Product 1,4-Disubstituted Cyclohexane (cis/trans mixture) H1->Product Further H₂ Addition

Caption: General workflow for catalytic hydrogenation of aromatics.

Protocol 1: Synthesis of 1,4-Cyclohexanediol from Hydroquinone

This protocol details the hydrogenation of hydroquinone to produce 1,4-cyclohexanediol, a versatile intermediate.[2]

Materials:

  • Hydroquinone (56 g)

  • Raney® Nickel (skeletal nickel) catalyst, slurry (6 g)

  • Water (250 mL)

  • 50% NaOH solution (1 mL)

  • High-pressure autoclave reactor

Procedure:

  • Charge the high-pressure autoclave with hydroquinone, the Raney® Ni slurry, water, and the NaOH solution.

  • Seal the reactor and purge it three times with nitrogen gas (10 bar), followed by three purges with hydrogen gas (10 bar).

  • Pressurize the reactor with hydrogen to 1.2 MPa.

  • Heat the reactor to 150°C and maintain the reaction with vigorous stirring for 3 hours.

  • After the reaction period, cool the reactor to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove and recover the Raney® Ni catalyst. The catalyst can often be reused.

  • Remove the water from the filtrate by distillation to yield the 1,4-cyclohexanediol product as a mixture of cis and trans isomers. Expected yield is approximately 90%.[2]

Methodology 2: Diels-Alder Reaction and Subsequent Reduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a cyclohexene ring with exceptional stereochemical control.[8] Subsequent hydrogenation of the double bond yields the desired 1,4-disubstituted cyclohexane.

Mechanistic Insights and Causality

The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking occurs in a single cyclic transition state.[8] This concerted nature is the source of its high stereospecificity: the stereochemistry of the reactants (the diene and the dienophile) is directly translated to the product. The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[9]

Lewis acids like aluminum chloride (AlCl₃) can be used to catalyze the reaction. They coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction and can enhance selectivity.[9]

Visualizing the Diels-Alder Strategy

G cluster_1 Diels-Alder and Reduction Strategy Diene Substituted 1,3-Diene Cycloaddition [4+2] Cycloaddition (Diels-Alder Reaction) Diene->Cycloaddition Dienophile Substituted Alkene (Dienophile) Dienophile->Cycloaddition Lewis Acid Catalyst (optional) Cyclohexene 1,4-Disubstituted Cyclohexene Cycloaddition->Cyclohexene Reduction Hydrogenation (e.g., H₂, Pd/C) Cyclohexene->Reduction Cyclohexane Stereodefined 1,4-Disubstituted Cyclohexane Reduction->Cyclohexane

Caption: Two-step synthesis via Diels-Alder cycloaddition and reduction.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general procedure for a Diels-Alder reaction using a THF-stabilized AlCl₃ catalyst, which mitigates diene polymerization.[9]

Part A: Preparation of the [AlCl₃ + 2THF] Catalyst

  • Under an inert atmosphere (e.g., argon), add anhydrous AlCl₃ (1.0 eq) to an oven-dried Schlenk flask.

  • Cool the flask to 0°C in an ice bath.

  • With vigorous stirring, slowly add anhydrous THF (2.0 eq) dropwise. This is an exothermic process.

  • Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The resulting solution is the active catalyst.

Part B: Cycloaddition Reaction

  • To a clean, dry flask under an inert atmosphere, add the dienophile (1.0 eq).

  • Add the prepared [AlCl₃ + 2THF] catalyst (5-15 mol%) to the dienophile and stir for 10-15 minutes at room temperature.

  • Slowly add the diene (1.0 eq) to the mixture. The reaction temperature will depend on the reactivity of the substrates (typically 0°C to room temperature).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude cyclohexene product by flash column chromatography.

  • The resulting cyclohexene can then be hydrogenated using standard conditions (e.g., H₂, Pd/C in ethanol) to afford the final saturated product.

Methodology 3: Asymmetric Synthesis and Stereocontrol

For applications in drug development, obtaining enantiomerically pure compounds is often essential. Several strategies have been developed to achieve asymmetric synthesis of 1,4-disubstituted cyclohexanes.

Organocatalysis: A Powerful Tool for Enantioselectivity

Chiral amine catalysts, such as those derived from cinchona alkaloids, can facilitate highly enantioselective cascade reactions. For instance, a one-pot Michael-Michael-1,2-addition sequence can construct highly functionalized cyclohexanes with multiple stereocenters in excellent enantiomeric excess (ee).[10] These reactions proceed through chiral enamine or iminium ion intermediates, which control the facial selectivity of the additions.

Protocol 3: Organocatalytic Asymmetric Tandem Reaction

This protocol is a conceptual outline based on reported methods for synthesizing highly functionalized chiral cyclohexanes.[11]

Materials:

  • α,β-Unsaturated ketone (Michael acceptor)

  • Nitroalkene (Michael donor)

  • Chiral primary amine catalyst (e.g., 9-amino-9-deoxyepiquinine)

  • Appropriate solvent (e.g., CH₂Cl₂)

Procedure:

  • In a reaction vessel, dissolve the α,β-unsaturated ketone and the chiral amine catalyst in the solvent.

  • Add the nitroalkene to the solution.

  • Stir the reaction at the specified temperature (often ambient or slightly below) and monitor by TLC.

  • The reaction proceeds through a tandem sequence where the initial Michael addition is followed by an intramolecular Henry (nitro-aldol) reaction to form the cyclohexane ring.

  • Upon completion, the reaction is quenched and worked up.

  • Purification by column chromatography yields the multifunctionalized cyclohexane derivative with high diastereoselectivity and enantioselectivity (often >97% ee).[11]

Characterization and Stereochemical Assignment

The determination of the relative stereochemistry (cis vs. trans) is a critical step in characterizing 1,4-disubstituted cyclohexane derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Using ¹H NMR to Assign Stereochemistry

The chair conformation of the cyclohexane ring results in two distinct proton environments: axial and equatorial.

  • Axial protons are shielded by the C-C bonds of the ring and typically appear at a higher field (lower ppm) in the ¹H NMR spectrum.

  • Equatorial protons lie in the "equator" of the ring and are deshielded, appearing at a lower field (higher ppm).[12]

For a trans-1,4-disubstituted cyclohexane, the thermodynamically most stable conformation has both substituents in the equatorial position. For a cis-1,4-disubstituted cyclohexane, one substituent must be axial and the other equatorial.[13][14] By analyzing the chemical shifts and coupling constants of the protons at the C1 and C4 positions, the stereochemistry can be confidently assigned.

Visualizing Chair Conformations

G cluster_cis cis-1,4-Isomer cluster_trans trans-1,4-Isomer cis_ae Axial/Equatorial (a,e) cis_ea Equatorial/Axial (e,a) cis_ae->cis_ea Ring Flip trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip

Caption: Conformational analysis of cis and trans-1,4-disubstituted cyclohexanes.

Conclusion

The synthesis of 1,4-disubstituted cyclohexane derivatives is a well-developed field offering multiple strategic pathways. Catalytic hydrogenation provides a direct route from inexpensive aromatics, while the Diels-Alder reaction offers unparalleled stereocontrol for constructing complex targets. Furthermore, the advent of asymmetric organocatalysis has opened new avenues for the efficient, enantioselective synthesis of these important scaffolds. A thorough understanding of the mechanisms, stereochemical principles, and practical protocols outlined in this guide will empower researchers to select and execute the optimal synthetic route for their specific research and development goals.

References

  • Regioselective Radical 1,4-Difunctionalization of 1,3-Cyclohexadiene via NHC Catalysis . ACS Publications. (2025). [Link]

  • The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes . PMC. [Link]

  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction . MDPI. (2020). [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence . PMC. [Link]

  • Alshehri, Feras (2017) The hydrogenation of substituted benzenes over Rh/silica. PhD thesis. University of Glasgow. (2017). [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2 . Royal Society of Chemistry. (2014). [Link]

  • 11.5: Catalytic Hydrogenation . Chemistry LibreTexts. (2019). [Link]

  • THE MECHANISM OF THE REACTIONS OF AROMATIC HYDROCARBONS WITH HYDROGEN ON METALLIC CATALYSTS. DTIC. [Link]

  • Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction . ACS Publications. (2022). [Link]

  • 1.1: Asymmetric Catalysis of Diels-Alder Reactions . Chemistry LibreTexts. (2021). [Link]

  • Asymmetric Diels-Alder reaction: A new paradigm . American Chemical Society. [Link]

  • Diels-Alder Reaction Lab Procedure . University of Missouri-St. Louis. [Link]

  • High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil . PMC. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides . PMC. [Link]

  • Catalytic hydrogenation of benzene to cyclohexene on Ru(0 0 0 1) from density functional theory investigations . ResearchGate. (2025). [Link]

  • Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters . ACS Publications. (2008). [Link]

  • US Patent 4486603A - Preparation of trans cyclohexane 1,4-diamine.
  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues . PMC. [Link]

  • Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol . Journal of the American Chemical Society. (2014). [Link]

  • 1,4-Cyclohexanedione . Wikipedia. [Link]

  • Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy . Journal of the American Chemical Society. [Link]

  • Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones . Semantic Scholar. [Link]

  • Diels–Alder reaction followed by hydrogenation . ResearchGate. [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation . Chemistry World. (2024). [Link]

  • Conformational analysis of 1,4-disubstituted cyclohexanes . Canadian Science Publishing. [Link]

  • C6H12 C-13 nmr spectrum of cyclohexane . Doc Brown's Chemistry. [Link]

  • Lab report #4: Diels-Alder Reaction. Google Docs.
  • The Diels-Alder Cycloaddition Reaction Lab Handout . Pasadena City College. [Link]

  • Study of thermodynamic and NMR properties of some cyclohexane derivatives . ResearchGate. (2018). [Link]

  • Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Dissertation . Xiubing Huang. [Link]

  • Uses of Cyclohexane-1,4-Dione in the synthesis of heterocyclic compounds incorporating Tetrahydrobenzo[b]Thiophene . Hilaris Publisher. [Link]

  • Analysis of Cyclohexa-1,4-dienes with an Asymmetrically Substituted, 3° Carbon Atom as Chiral Dihydrogen Surrogates in Reagent-Controlled Transfer Hydrogenation of Alkenes . ACS Publications. (2025). [Link]

  • Conformational analysis of 1,4 disubstituted cyclohexane . YouTube. (2020). [Link]

  • Conformational Analysis of 1,4-Disubstituted Cyclohexanes . e-PG Pathshala. [Link]

  • Conformational analysis of trans-1,4-dihalocyclohexanes . ResearchGate. [Link]

  • Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes . YouTube. (2022). [Link]

  • Conformational Analysis of Cyclohexanes . Resonance – Journal of Science Education. [Link]

Sources

reaction conditions for ketone reduction of Boc-4-acetylcyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the reduction of Boc-4-acetylcyclohexylamine (tert-butyl (4-acetylcyclohexyl)carbamate) to its corresponding alcohol, Boc-4-(1-hydroxyethyl)cyclohexylamine .

This transformation is a critical step in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. The starting material typically exists as the thermodynamically stable trans-isomer (1,4-disubstituted cyclohexane). The reduction of the exocyclic acetyl group (


) introduces a new stereocenter at the 

-position of the ethyl group, creating a pair of diastereomers (e.g.,

-1-(trans-4-...) and

-1-(trans-4-...)).

This guide provides two distinct protocols:

  • Protocol A (Standard): Sodium Borohydride (

    
    ) reduction for cost-effective, high-throughput synthesis where diastereomeric separation is planned downstream.
    
  • Protocol B (Stereoselective): Corey-Bakshi-Shibata (CBS) reduction for high diastereomeric ratio (dr) and enantiomeric excess (ee).

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Compound: Boc-4-acetylcyclohexylamine (CAS: 1198355-02-0 for trans isomer).

  • Functionality:

    • Ketone: Methyl ketone attached to a secondary carbon (cyclohexyl ring). Sterically hindered but accessible.

    • Boc Group: Acid-labile. Requires workup conditions with pH > 4 to prevent deprotection.

    • Cyclohexane Ring: The 1,4-trans arrangement places both the bulky Boc-amino and Acetyl groups in equatorial positions to minimize 1,3-diaxial interactions.

Stereochemical Challenge

The reduction of the acetyl group creates a new chiral center.

  • Non-selective (NaBH4): Hydride attack occurs from both faces of the carbonyl. Due to the free rotation of the acetyl group, induction from the ring chirality is moderate, typically yielding a diastereomeric ratio (dr) between 1:1 and 3:1.

  • Selective (CBS): The use of a chiral oxazaborolidine catalyst restricts the hydride attack to a specific face (Re or Si), allowing for dr > 20:1.

ReactionScheme Start Boc-4-acetylcyclohexylamine (Ketone) Reagent Reduction Agent (NaBH4 or CBS) Start->Reagent Product Boc-4-(1-hydroxyethyl)cyclohexylamine (Alcohol) Reagent->Product Reduction Isomers Mixture of Diastereomers (R) and (S) at ethyl group Product->Isomers Stereochemistry

Caption: Transformation of the ketone to the alcohol, highlighting the generation of stereoisomers.

Experimental Protocols

Protocol A: Standard Reduction (Sodium Borohydride)

Best for: Scale-up, cost-efficiency, and when diastereomers are separable by chromatography.

Reagents:

  • Substrate: Boc-4-acetylcyclohexylamine (1.0 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred but not strictly required)

  • Quench: Saturated Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Boc-4-acetylcyclohexylamine (10 g, 41.4 mmol). Add MeOH (100 mL, 10V) and stir until fully dissolved.

  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Lower temperature controls the exothermic hydrogen evolution and minimizes side reactions.
    
  • Addition: Add

    
     (2.35 g, 62.1 mmol) portion-wise over 15 minutes.
    
    • Caution: Vigorous gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The ketone signal (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      or
      
      
      ).
  • Quench: Cool back to

    
    . Slowly add sat. aq. 
    
    
    
    (50 mL). Stir for 15 minutes to decompose borate complexes.
  • Workup: Concentrate under reduced pressure to remove MeOH. Extract the aqueous residue with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude product is often pure enough for the next step. If separation of diastereomers is required, use Flash Column Chromatography (Gradient: 20%

    
     60% EtOAc in Hexane).
    
Protocol B: Enantioselective Reduction (CBS Reduction)

Best for: Generating a specific diastereomer with high selectivity (>95% de).

Reagents:

  • Substrate: Boc-4-acetylcyclohexylamine (1.0 equiv)

  • Catalyst: (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 10 mol%)

  • Reductant: Borane-THF complex (

    
    ) or Catecholborane (0.6–1.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

  • Catalyst Prep: Add (R)-Me-CBS catalyst (1.0 M in toluene, 4.14 mL, 4.14 mmol) to the flask. Dilute with anhydrous THF (40 mL).

  • Substrate Addition: Dissolve Boc-4-acetylcyclohexylamine (10 g, 41.4 mmol) in anhydrous THF (60 mL).

  • Reaction:

    • Cool the catalyst solution to

      
      .
      
    • Simultaneously add the Substrate solution and the Borane-THF solution (1.0 M, 25 mL, 25 mmol) dropwise over 1 hour via syringe pump.

    • Rationale: Slow addition maintains a low concentration of the uncomplexed ketone, ensuring it reacts primarily via the catalyst-bound pathway rather than the non-selective background reaction.

  • Completion: Stir at

    
     for an additional 30 minutes. Monitor by TLC.[1][2][3]
    
  • Quench: Carefully add Methanol (10 mL) dropwise at

    
     (gas evolution!).
    
  • Workup: Warm to RT. Add 1N HCl (caution: keep pH > 4 if possible, or use

    
     to be safe with Boc) and extract with 
    
    
    
    .
  • Purification: Recrystallization from Hexane/EtOAc is often effective for enhancing optical purity.

Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the appropriate reduction method based on project stage and requirements.

Workflow Input Start: Boc-4-acetylcyclohexylamine Decision Is Stereochemistry Critical? Input->Decision PathA NO (Early Stage/Racemic OK) Decision->PathA Low Cost Priority PathB YES (Late Stage/Specific Isomer) Decision->PathB Purity Priority MethodA Method A: NaBH4 / MeOH (Yield: >90%, dr: ~1:1) PathA->MethodA MethodB Method B: CBS / BH3-THF (Yield: >85%, dr: >20:1) PathB->MethodB PostProcessA Separation via Chiral HPLC or SFC if needed MethodA->PostProcessA PostProcessB Recrystallization to upgrade ee/dr MethodB->PostProcessB

Caption: Decision matrix for selecting between standard borohydride reduction and asymmetric CBS reduction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete solubility of substrate.Switch solvent to THF or a THF/MeOH mixture.
Boc Deprotection Workup too acidic (pH < 2).[4]Use Sat.

or Phosphate buffer (pH 6) for quench. Avoid strong HCl.
Poor Stereoselectivity (CBS) Temperature too high or fast addition.Ensure reaction is at

or lower.[5] Use syringe pump for slow addition of borane.
Sticky Residue Boron complexes remaining.Perform a "MeOH chase": Add MeOH, concentrate, repeat 3x to remove trimethyl borate.

References

  • General NaBH4 Reduction of Cyclohexanones

    • Source: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[1][2][3][6][7] Master Organic Chemistry.

    • URL:[Link]

  • Synthesis of Homologous Carbamates (Precedent)
  • Stereoselective Reduction Strategies (CBS & Selectrides)

    • Title: Diastereoselective synthesis of highly substituted cyclohexanones.[8][9] Beilstein Journal of Organic Chemistry.

    • URL:[Link]

  • Boc Group Stability

    • Title: Boc-Protected Amino Groups - Stability and Deprotection. Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support: Boc Integrity During Carbonyl Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Stability of tert-butoxycarbonyl (N-Boc) protecting groups during ketone reduction Assigned Specialist: Senior Application Scientist

Critical Compatibility Matrix

Quick Reference Guide: Before initiating your experiment, cross-reference your reducing agent with the stability profile below.

Reducing AgentBoc Stability StatusRisk LevelPrimary OutcomeTechnical Note
NaBH₄ (Sodium Borohydride)Stable LowAlcohol + N-BocRecommended standard reagent. Kinetic selectivity favors ketone over carbamate.
LiBH₄ (Lithium Borohydride)Stable Low/MedAlcohol + N-BocStronger than NaBH₄; generally safe for Boc but reduces esters.
Luche (NaBH₄ + CeCl₃)Stable LowAlcohol + N-BocExcellent for enones. CeCl₃ is a mild Lewis acid; unlikely to deprotect Boc under standard conditions.
LiAlH₄ (Lithium Aluminum Hydride)Unstable Critical N-Methyl Amine FATAL ERROR. Reduces the carbamate to a methyl group (N-Me).
DIBAL-H Conditional HighVariableTemperature dependent. At -78°C, may preserve Boc; at >0°C, risks cleavage or reduction.
H₂ / Pd-C Conditional MediumAlcohol + N-BocGenerally safe, but trace acid (from catalyst preparation) can trigger deprotection.

Troubleshooting Tickets (FAQs)

Real-world scenarios derived from user error logs.

Ticket #402: "My Boc group disappeared, and I isolated an N-methyl amine."
  • User Report: I reduced an N-Boc protected amino-ketone using LiAlH₄ in refluxing THF. The ketone reduced to the alcohol, but the Boc group is gone, and NMR suggests an N-methyl group.

  • Root Cause: Over-Reduction. You did not just "deprotect" the amine; you chemically altered it. LiAlH₄ is a strong enough hydride donor to attack the carbamate carbonyl.

  • Mechanism: The hydride attacks the Boc carbonyl, forming a tetrahedral intermediate. The tert-butoxy group is expelled (good leaving group), generating an iminium ion . A second hydride attacks the iminium, resulting in an N-methyl amine.

  • Resolution: Switch to NaBH₄ or LiBH₄ . If you require a stronger reductant for other functional groups, consider reducing the ketone before installing the Boc group, or use a silyl protecting group.

Ticket #405: "The reaction worked, but I lost the Boc group during workup."
  • User Report: I used NaBH₄. TLC showed the product was perfect (N-Boc alcohol). After quenching with 1M HCl and extraction, the product degraded.

  • Root Cause: Acid Lability. The tert-butyl carbamate is highly sensitive to acidic hydrolysis (mechanism: protonation of carbonyl oxygen

    
     cleavage of t-butyl cation 
    
    
    
    decarboxylation). Even dilute HCl can remove Boc if the contact time is sufficient.
  • Resolution:

    • Quench: Use Saturated NH₄Cl (mildly acidic, pH ~5-6) or Phosphate Buffer (pH 7).

    • Avoid: 1M HCl or strong mineral acids during the partition step.

    • Emergency Fix: If you must use acid to break boron emulsions, keep the temperature at 0°C and process immediately.

Ticket #409: "Can I use Luche conditions (CeCl₃) with acid-sensitive Boc?"
  • User Report: I need to reduce an enone selectively. Will the Lewis Acid CeCl₃ remove my Boc group?

  • Analysis: Cerium(III) chloride is a "hard" Lewis acid but is generally water-coordinated (CeCl₃·7H₂O) and mild. It activates the ketone carbonyl rather than the carbamate.

  • Verdict: Safe. Under standard Luche conditions (MeOH, 0°C to RT), Boc is stable.

  • Caveat: Do not reflux for extended periods.

Mechanistic Deep Dive

Why LiAlH₄ Fails: The following diagram illustrates the "Fatal Error" pathway where a Boc group is converted into a Methyl group.

Boc_LiAlH4_Reduction cluster_legend Pathway Legend Start N-Boc Ketone (Carbamate) Hydride1 LiAlH4 Attack (Hydride Donor) Start->Hydride1 Tetra Tetrahedral Intermediate Hydride1->Tetra Nucleophilic Addition Elim Elimination of t-BuO- Tetra->Elim Iminium Iminium Ion (R2N+=CH2) Elim->Iminium Collapse Hydride2 2nd Hydride Attack Iminium->Hydride2 End N-Methyl Amine (Boc Destroyed) Hydride2->End Reduction Legend1 Blue: Starting Material Legend2 Red: Destructive Step

Figure 1: Mechanism of LiAlH₄-mediated reduction of N-Boc to N-Methyl amine. Note the iminium ion intermediate.[1]

Validated Experimental Protocols

Protocol A: Standard Reduction (NaBH₄)

Best for: Saturated ketones/aldehydes.

  • Setup: Dissolve N-Boc ketone (1.0 equiv) in MeOH or EtOH (0.1 M concentration). Cool to 0°C.

  • Reagent Addition: Add NaBH₄ (1.1–1.5 equiv) portion-wise over 5 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure venting.

  • Monitoring: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC (Boc groups stain well with Ninhydrin or PMA).

  • Quench (Critical):

    • Add Saturated NH₄Cl solution slowly.

    • Stir for 15 minutes to break down borate complexes.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography.

Protocol B: Luche Reduction (Selective)

Best for: Enones (α,β-unsaturated ketones) or sterically hindered ketones.

  • Setup: Dissolve N-Boc enone (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in MeOH (0.2 M).

  • Activation: Stir at RT for 10 minutes until fully dissolved (solution may be slightly cloudy). Cool to -15°C or 0°C.

  • Reduction: Add NaBH₄ (1.1 equiv) portion-wise.

    • Why: CeCl₃ activates the carbonyl oxygen, making it more susceptible to "hard" hydride attack (1,2-addition) rather than conjugate attack (1,4-addition).

  • Quench: Add Saturated NH₄Cl or 10% Tartaric Acid (if boron emulsions are persistent, but monitor pH).

  • Workup: Standard extraction with EtOAc or Et₂O.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd+ ed.).[3] Wiley-Interscience.[2] (The definitive guide on Boc stability and cleavage conditions).

  • Luche, J. L. (1978).[4][5] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[5] Journal of the American Chemical Society, 100(7), 2226–2227.[5] (Original description of the Luche reduction).

  • Mino, T., et al. (2023). Discussion on LiAlH4 reduction of carbamates. r/Chemistry & OrgoSolver Archives.

    
     Methyl Amine reduction). 
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for hydride reduction mechanisms).

Sources

Technical Support Center: Purification of tert-butyl N-(4-acetylcyclohexyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-butyl N-(4-acetylcyclohexyl)carbamate. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies for achieving high purity of this key synthetic intermediate using silica gel column chromatography. Our focus is on explaining the causality behind experimental choices to empower you to adapt and overcome challenges in your own lab.

Section 1: Foundational Knowledge & Pre-Chromatography Steps

Before proceeding to the column, a foundational understanding of the target molecule and proper analytical groundwork are critical. Rushing this stage is the most common source of purification failure.

FAQ: What are the key physicochemical properties of tert-butyl N-(4-acetylcyclohexyl)carbamate that influence its purification?

Understanding the molecule's structure is paramount. Tert-butyl N-(4-acetylcyclohexyl)carbamate possesses a combination of polar and nonpolar functional groups:

  • Polar Groups: The carbamate (N-H and C=O) and the acetyl (C=O) groups are polar, capable of hydrogen bonding, and will interact strongly with the polar silica gel stationary phase.

  • Nonpolar Groups: The cyclohexyl ring and the bulky tert-butyl group are nonpolar and hydrophobic.

This dual nature classifies it as a moderately polar compound .[1] Consequently, it is generally soluble in moderately polar solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) but has limited solubility in highly nonpolar solvents like hexane or highly polar solvents like water.

Crucially, the N-Boc (tert-butoxycarbonyl) protecting group is stable under neutral and basic conditions but is labile to acid.[2][3] Since standard silica gel is slightly acidic, prolonged exposure on the column can potentially cause partial deprotection, leading to the formation of a more polar, amine-containing impurity.

FAQ: Why is Thin-Layer Chromatography (TLC) a mandatory first step?

Attempting column chromatography without prior TLC analysis is akin to navigating without a map. TLC is a rapid, low-cost micro-analog of column chromatography that is essential for:

  • Mobile Phase Optimization: It allows you to test various solvent systems to find one that provides adequate separation between your target compound and its impurities.[4] The ideal system will give your product a Retention Factor (Rf) of 0.2-0.4 , which generally translates to effective separation on a column.[5]

  • Impurity Profiling: TLC visualizes the number and relative polarities of impurities in your crude material, informing the purification strategy (e.g., isocratic vs. gradient elution).

  • Reaction Monitoring: It can confirm the consumption of starting materials and the formation of the product before you commit to a large-scale purification.[2]

Experimental Protocol 1: TLC Method Development
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot a small, concentrated circle onto the TLC plate's baseline.

  • Elution: Place the plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a staining solution (e.g., potassium permanganate or vanillin) to visualize the spots.

  • Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Data Presentation: Recommended Starting Solvent Systems for TLC

The following table provides starting points for mobile phase selection. The goal is to find a ratio that achieves the target Rf of 0.2-0.4.

Solvent System (v/v)PolarityTypical Starting RatioNotes
Hexane / Ethyl AcetateLow to Medium4:1A standard, effective system for moderately polar compounds. Adjust ratio as needed.[4]
Dichloromethane / MethanolMedium to High20:1Useful if the compound has low mobility in Hex/EtOAc. Use with caution due to methanol's high polarity.[4][6]
Toluene / AcetoneLow to Medium5:1An alternative system that can offer different selectivity compared to ethyl acetate-based systems.

Section 2: The Column Chromatography Workflow

Once an optimal solvent system is identified via TLC, you can proceed with the preparative column chromatography.

Workflow Visualization

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack Column prep_slurry->pack_column equilibrate 3. Equilibrate Column pack_column->equilibrate load_sample 4. Load Sample equilibrate->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions elute->collect analyze_tlc 7. Analyze Fractions by TLC collect->analyze_tlc combine 8. Combine Pure Fractions analyze_tlc->combine evaporate 9. Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Workflow for purifying tert-butyl N-(4-acetylcyclohexyl)carbamate.

Experimental Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a column with an appropriate diameter and length for your sample size. A general rule is a 40-60:1 ratio of silica gel to crude material by weight.[7]

    • Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane).[7]

    • Pack the column by pouring the slurry and allowing the solvent to drain, gently tapping the column to ensure even packing. Add a thin layer of sand to the top to protect the silica bed.

    • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.

    • Carefully add this powder to the top of the sand layer in your column. This technique prevents band broadening and improves separation, especially for compounds with limited solubility in the mobile phase.[7]

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If impurities are close to your product, use an isocratic elution (constant solvent composition).

    • If you have both less polar and more polar impurities, a gradient elution is more efficient.[4] Start with a lower polarity mobile phase (e.g., 10% EtOAc in Hexane) and gradually increase the percentage of the polar solvent (e.g., to 20%, then 30% EtOAc).

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume in test tubes.

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified tert-butyl N-(4-acetylcyclohexyl)carbamate.

Section 3: Troubleshooting Guide

Encountering issues during column chromatography is common. This section addresses specific problems you may face.

Q1: My product is co-eluting with an impurity. How can I improve the resolution?

Cause & Solution: This indicates insufficient separation (ΔRf is too small).

  • Fine-Tune the Mobile Phase: The eluent is likely too polar, moving both compounds too quickly. Decrease the concentration of the polar solvent (e.g., move from 25% EtOAc in Hexane to 20%). Small changes can have a significant impact on resolution.

  • Change Solvent Selectivity: If fine-tuning doesn't work, the two compounds may have very similar polarities in that specific system. Try a different solvent system with different chemical properties. For example, switching from an ethyl acetate (ester) based system to a dichloromethane (chlorinated) or toluene/acetone (aromatic/ketone) based system can alter the specific interactions with the silica and improve separation.[6]

  • Check for Column Overload: Loading too much crude material for the column size will cause bands to broaden and overlap.[8] As a rule, ensure you are using at least 40g of silica for every 1g of crude material.[7]

Q2: I've run many column volumes, but I can't find my product. What happened?

Cause & Solution: This typically means your product is strongly adsorbed to the silica gel.

  • Eluent is Not Polar Enough: Your mobile phase lacks the strength to displace the compound from the stationary phase. You must increase the polarity of your eluent significantly. If you are using a Hexane/EtOAc system, you may need to switch to a more potent DCM/Methanol system.[4]

  • Irreversible Adsorption or Decomposition: In some cases, highly functionalized or unstable compounds can irreversibly bind to or decompose on the acidic silica surface.[5] To test for this, perform a stability test: spot your compound on a TLC plate, let it sit for a few hours, then elute it. If a new spot appears at the baseline or streaking occurs, your compound is not stable on silica. In this case, consider using a deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.

Q3: My compound is coming off the column over many fractions (tailing). How can I get a sharper elution?

Cause & Solution: Tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase or issues with the experimental setup.[8]

  • Poor Solubility: If the compound is not fully soluble in the mobile phase, it can lead to a continuous "leaching" effect off the silica, causing tailing. Ensure your chosen eluent is a good solvent for your compound.

  • Acidic Silanols Interaction: The slightly acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic lone pairs on the nitrogen of the carbamate, causing tailing. Adding a small amount of a competitive base, like triethylamine (~0.1-0.5% v/v), to the mobile phase can neutralize these active sites and significantly improve peak shape.

  • Poor Column Packing: An unevenly packed column contains channels and voids, leading to a non-uniform solvent flow and band broadening. If this is suspected, the column must be repacked.

Q4: The fractions I collected contain my product and a new, more polar spot that wasn't in my crude mixture. What's going on?

Cause & Solution: This is a classic sign of on-column decomposition, likely the acid-catalyzed deprotection of the N-Boc group.

  • Silica Gel Acidity: The inherent acidity of the silica gel is cleaving the acid-labile Boc group, generating the free amine.[5] This new amine is much more polar and will have a much lower Rf.

  • Mitigation Strategies:

    • Work Quickly: Do not let the compound sit on the column for an extended period.

    • Deactivate the Silica: Before packing, you can prepare a slurry of the silica gel in your mobile phase containing 1-2% triethylamine. This neutralizes the acidic sites.

    • Switch to Alumina: Neutral or basic alumina can be a suitable alternative stationary phase for acid-sensitive compounds. You will need to re-optimize your mobile phase with TLC on alumina plates first.

References

  • Industry News. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • BenchChem. (n.d.). Troubleshooting Peak Tailing in Dichlorophenylcarbamate HPLC Analysis: A Technical Support Guide.
  • Phenomenex. (2025, June 6).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Silver, J. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
  • National Center for Biotechnology Information. (n.d.). (4-acetylcyclohexyl) N-tert-butylcarbamate. PubChem. Retrieved February 23, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)
  • University of Rochester, Department of Chemistry. (n.d.).
  • Mokrane, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 20(6), 10738-10750. [Link]

  • Kamble, V. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23838. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

Sources

solubility issues with tert-butyl N-(4-acetylcyclohexyl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl N-(4-acetylcyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during the handling, reaction, and purification of this compound. The information is presented in a question-and-answer format to directly address practical laboratory issues.

Introduction: Understanding the Molecule

Tert-butyl N-(4-acetylcyclohexyl)carbamate is a bifunctional molecule with a distinct solubility profile governed by its structural components. Understanding these components is the first step in troubleshooting.

  • Polar Groups: The carbamate (-NHCOO-) and acetyl (-C(O)CH₃) moieties introduce polarity. The carbamate's N-H group can act as a hydrogen bond donor, while the carbonyl oxygens are hydrogen bond acceptors[1]. These features promote solubility in polar solvents.

  • Nonpolar Groups: The bulky tert-butyl group and the saturated cyclohexane ring are lipophilic (nonpolar). These significantly contribute to the molecule's solubility in less polar organic solvents[2].

  • Stereoisomerism: The cyclohexane ring is disubstituted at the 1 and 4 positions. This gives rise to cis and trans stereoisomers, where the substituents are on the same or opposite faces of the ring, respectively[3]. These isomers can have different physical properties, including crystal packing and, consequently, solubility[4]. The trans isomer is generally more stable and may pack more efficiently into a crystal lattice, often resulting in lower solubility compared to the cis isomer[4][5].

A summary of the key physicochemical properties is provided below.

PropertyValueSource
Molecular FormulaC₁₃H₂₃NO₃PubChem[1]
Molecular Weight241.33 g/mol PubChem[1]
XLogP31.9PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Physical FormTypically a solidSigma-Aldrich

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving tert-butyl N-(4-acetylcyclohexyl)carbamate at room temperature?

A1: Given its mixed polarity, the best initial choices are polar aprotic solvents. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate (EtOAc) are excellent starting points. They effectively solvate both the polar functional groups and the nonpolar hydrocarbon backbone. Polar protic solvents like methanol or ethanol can also be effective, though solubility might be slightly lower. Nonpolar solvents such as hexanes or heptane are generally poor solvents and are best used as anti-solvents for precipitation or recrystallization[6].

Q2: I'm seeing batch-to-batch variation in solubility. What could be the cause?

A2: The most likely cause is a differing ratio of cis and trans isomers between batches. The trans isomer often has lower solubility than the cis isomer due to more efficient crystal lattice packing[4]. A batch with a higher proportion of the trans isomer will appear less soluble under the same conditions. We recommend running an NMR or other suitable analysis to determine the isomeric ratio of your batches to confirm this. Another potential cause is the presence of minor impurities or residual solvents from the synthesis, which can enhance or inhibit dissolution.

Q3: My compound "crashed out" of the reaction mixture unexpectedly. Why did this happen?

A3: Unexpected precipitation is often related to changes in temperature or concentration. Carbamate solubility can be highly temperature-dependent[7]. If the reaction mixture cooled, even to room temperature from a slightly elevated temperature, the solution may have become supersaturated, leading to precipitation. Similarly, if a solvent evaporated during the reaction, the increased concentration could exceed the solubility limit. For exothermic reactions, ensure efficient stirring and cooling to prevent localized temperature fluctuations that could affect solubility[7].

Troubleshooting Guide: Advanced Scenarios

This section addresses more complex solubility-related issues you may encounter during purification and handling.

Q4: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" is a common issue with Boc-protected compounds, where the compound separates as a super-saturated liquid phase instead of a solid crystal lattice[6]. This often happens when the solution is cooled too quickly or when the solvent system is not ideal.

Causality: The compound is separating from the solution at a temperature above its melting point or as a liquid amorphous phase because the energy barrier to form an oil is lower than that to form an ordered crystal lattice.

Here are several field-proven strategies to induce crystallization:

  • Slow Cooling: After dissolving the compound in a minimal amount of hot "good" solvent (e.g., ethyl acetate), allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling promotes oiling.

  • Solvent System Adjustment: You may be using too much of the "good" solvent. After dissolving the compound, add the "poor" solvent (e.g., hexane) dropwise at an elevated temperature until the solution is persistently turbid. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling[6].

  • Trituration: If you have an oil, remove the solvent under reduced pressure. Add a poor solvent (like hexanes or diethyl ether) and vigorously stir or scratch the flask with a glass rod. This mechanical agitation can provide the energy needed to initiate crystallization[6].

  • Seeding: If you have a small amount of solid material from a previous batch, add a single "seed" crystal to the supersaturated solution to serve as a template for crystal growth[8].

G start Product 'Oils Out' during Crystallization check_purity Is the material >90% pure? (Check by NMR/LCMS) start->check_purity slow_cool Slow down cooling rate. Allow to stand at RT, then 4°C. check_purity->slow_cool  Yes   purify Purify by column chromatography to remove impurities inhibiting crystallization. check_purity->purify  No   adjust_solvent Adjust solvent ratio. Add more 'poor' solvent. slow_cool->adjust_solvent  Still Oiling?   seed Add a seed crystal. adjust_solvent->seed  Still Oiling?   triturate Triturate the oil with a poor solvent (e.g., hexanes). seed->triturate  Still Oiling?  

Caption: Troubleshooting workflow for "oiling out".

Q5: I can't find a single solvent that works well for recrystallization. What should I do?

A5: This is a classic scenario that calls for a two-solvent (or binary) recrystallization system. The principle is to use one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent")[6]. The two solvents must be miscible.

Causality: By creating a solvent mixture where the compound is barely soluble at low temperatures but readily soluble at high temperatures, you can achieve the supersaturation required for crystal formation upon cooling.

A common and effective system for compounds like this is Ethyl Acetate / Hexanes .

  • Ethyl Acetate (EtOAc): The "good" solvent. It readily dissolves the compound, especially when warm.

  • Hexanes: The "poor" solvent. It is miscible with EtOAc but does not dissolve the compound well.

See Protocol 2 below for a detailed methodology. Other potential systems to explore include DCM/Hexanes, Acetone/Water, or Toluene/Hexanes[9].

Protocols for Experimental Validation

Protocol 1: Systematic Solubility Screening

This protocol allows you to quantitatively assess the solubility of your compound in various solvents.

  • Preparation: Weigh approximately 10 mg of tert-butyl N-(4-acetylcyclohexyl)carbamate into a small, clean vial (e.g., a 4 mL glass vial) with a magnetic stir bar.

  • Solvent Addition: Add the first solvent to be tested (e.g., DCM) in 100 µL increments at room temperature.

  • Observation: After each addition, stir the mixture vigorously for 2-3 minutes. Observe if the solid has completely dissolved.

  • Endpoint: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the solubility in mg/mL. For example, if 10 mg dissolved in 0.5 mL (500 µL), the solubility is 20 mg/mL.

  • Heating (Optional): If the compound has low solubility at room temperature, gently warm the vial (e.g., to 40°C) and repeat the process to assess temperature effects.

  • Repeat: Repeat this process for a range of solvents to build a comprehensive solubility profile.

G cluster_0 Solvent Selection Logic cluster_1 Solvent Choice goal What is the Goal? reaction Chemical Reaction goal->reaction purification Purification (Crystallization) goal->purification storage Stock Solution goal->storage solvent_reaction Inert, aprotic solvent (e.g., THF, DCM) reaction->solvent_reaction solvent_purification Binary System: Good/Poor Solvents (e.g., EtOAc/Hexanes) purification->solvent_purification solvent_storage Aprotic, easily removable solvent (e.g., DCM, EtOAc) storage->solvent_storage

Caption: Logic for selecting an appropriate solvent system.

Protocol 2: Recrystallization via a Two-Solvent System (Ethyl Acetate/Hexanes)

This protocol provides a reliable method for purifying tert-butyl N-(4-acetylcyclohexyl)carbamate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) while stirring until the solid just dissolves completely. Use a hot plate set to a low temperature (approx. 60-70°C).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes (the "poor" solvent) dropwise with continuous swirling.

  • Induce Cloudiness: Continue adding hexanes until the solution becomes persistently cloudy or turbid. This indicates you have reached the point of saturation.

  • Clarification: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: As the solution cools, crystals should begin to form. Once at room temperature, you can place the flask in an ice bath or a 4°C refrigerator for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under a high vacuum to remove all residual solvents.

Predicted Solubility Profile

This table provides a qualitative prediction of solubility based on the molecule's structural features and data from analogous compounds[2]. This should be used as a guideline and validated experimentally using Protocol 1 .

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), THF, Ethyl AcetateHigh These solvents effectively balance the polarity of the carbamate/acetyl groups and the nonpolar nature of the alkyl backbone.
Polar Protic Methanol, EthanolModerate Capable of hydrogen bonding, but the large nonpolar portion of the molecule may limit high solubility.
Nonpolar Hexanes, Heptane, CyclohexaneLow / Insoluble These solvents cannot effectively solvate the polar functional groups, making them ideal as anti-solvents.
Aromatic TolueneModerate to High The aromatic ring can interact favorably with the nonpolar parts of the molecule, and it has enough polarity to interact with the functional groups.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91532960, (4-acetylcyclohexyl) N-tert-butylcarbamate. Retrieved February 24, 2026, from [Link]

  • El Bide, S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. IUCrData, 7(9). Available at: [Link]

  • Reddit. (2019). r/Chempros - Recrystallization solvent for boc-L-Phenylalanine. Retrieved February 24, 2026, from [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2022). Product is dissolved in Boc. How can I Crystallize the product that is dissolved in Boc?. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2019). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). tert-Butyl (4-acetylphenyl)carbamate Properties. Retrieved February 24, 2026, from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2014). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?. Retrieved February 24, 2026, from [Link]

  • Reddit. (2023). r/Chempros - Troubleshooting of hydrazine carbamate synthesis. Retrieved February 24, 2026, from [Link]

  • Nosál'ová, V., Benes, L., & Babul'ová, A. (1997). Gastroprotective effect of stereoisomeric cis- and trans-2-(1-pyrrolidinyl) and 2-(1-pyrrolidinylmethyl)cyclohexyl alkoxycarbanilates in rats. Pharmazie, 52(12), 950-952. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Retrieved February 24, 2026, from [Link]

  • Tiefenbacher, K., et al. (2019). Relative hydrophilicities of cis and trans formamides. PNAS, 116(38), 18833-18838. Available at: [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved February 24, 2026, from [Link]

Sources

optimizing Boc removal from acetyl-substituted cyclohexyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Boc Removal from Acetyl-Substituted Cyclohexyl Amines

Ticket ID: #BOC-CYC-AC-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Deprotection Optimization Center

You are dealing with a Boc-protected cyclohexyl amine bearing an acetyl group . This substrate presents a specific chemoselectivity challenge: removing the acid-labile Boc group without affecting the acetyl moiety or causing side reactions mediated by the generated tert-butyl cation.

This guide treats your "acetyl" substituent in its three most likely forms:

  • Acetamide (

    
    ): Generally stable, but solubility issues can trap acid.
    
  • Acetate Ester (

    
    ): High Risk.  Susceptible to acid-catalyzed hydrolysis if water is present.
    
  • Acetyl (Ketone) (

    
    ): Stable, but prone to Schiff base formation with the liberated amine.
    

Part 1: Diagnostic Decision Matrix

Before starting, use this logic flow to select your reagent system. Standard TFA protocols often fail to address the specific stability of acetyl-functionalized rings.

Boc_Decision_Tree Start Identify Acetyl Type Type_Ester Acetate Ester (-OAc) Start->Type_Ester Type_Amide Acetamide (-NHAc) Start->Type_Amide Type_Ketone Ketone (-C(=O)Me) Start->Type_Ketone Q_Water Is strict anhydrous condition possible? Type_Ester->Q_Water Method_TFA PROTOCOL A: TFA / DCM + Scavenger (Standard) Type_Amide->Method_TFA Type_Ketone->Method_TFA Method_HCl PROTOCOL B: 4M HCl in Dioxane (Anhydrous) Q_Water->Method_HCl Yes Q_Water->Method_TFA No (Risky) Warning CRITICAL: Avoid aqueous workup if possible Method_HCl->Warning

Figure 1: Reagent selection logic based on the specific chemical nature of the acetyl substituent.

Part 2: The Mechanism & The "Villain"

To optimize yield, you must understand Cation Management .

  • The Reaction: Acid protonates the Boc carbamate, leading to collapse.

  • The Villain: The

    
    -Butyl Cation (
    
    
    
    )
    .
    • In a standard reaction, this cation is released.

    • Without Scavengers: It attacks the most electron-rich spot available. On your substrate, this could be the acetyl oxygen (leading to alkylation) or the cyclohexyl ring itself if activated.

    • With Scavengers: The scavenger intercepts

      
       irreversibly.[1]
      
Why Acetyl Substrates Fail
  • Hydrolysis: If you use TFA/DCM without drying, atmospheric moisture + strong acid will hydrolyze acetate esters back to alcohols (

    
    ).
    
  • Salt Hygroscopicity: Cyclohexyl amine TFA salts are often oils that trap excess acid, degrading the acetyl group over time.

Part 3: Optimized Protocols

Protocol A: The Scavenger Method (TFA)

Best for: Acetamides, Ketones, and general substrates.

The "Secret" Ingredient: Triethylsilane (TES) . unlike water or thioanisole, TES reduces the


 cation to isobutane (gas), which bubbles out of the reaction, driving it to completion irreversibly [1][2].
  • Preparation: Dissolve substrate (1 mmol) in DCM (2 mL).

  • Scavenger: Add Triethylsilane (TES) (2-5 eq). Do not skip this.

  • Acidolysis: Cool to 0°C. Add TFA (2 mL) dropwise.

    • Ratio: 1:1 TFA:DCM is standard.

  • Reaction: Warm to Room Temp (RT). Stir 1-2 hours.

  • Workup (Critical):

    • Concentrate in vacuo.[2][3]

    • Co-evaporation: Add Toluene (5 mL) and concentrate again. Repeat 3x. This removes residual TFA which can degrade acetyl groups during storage.

Protocol B: The Anhydrous Method (HCl)

Best for: Acetate Esters (O-Ac) or if a solid salt is required.

Why: HCl in Dioxane is strictly anhydrous, preventing ester hydrolysis. It also typically yields a Hydrochloride salt which is crystalline and easier to handle than the TFA salt [3].[3]

  • Preparation: Dissolve substrate in minimal dry Dioxane (or Et2O if soluble).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Reaction: Stir at RT for 30-60 mins. (HCl is kinetically faster than TFA).

  • Isolation:

    • Dilute with dry Diethyl Ether (

      
      ).
      
    • The amine-HCl salt should precipitate.[2]

    • Filter and wash with Ether.

Part 4: Troubleshooting & Data

Symptom vs. Solution Table
SymptomProbable CauseCorrective Action
Loss of Acetyl Group Hydrolysis via water/acidSwitch to Protocol B (HCl/Dioxane). Ensure glassware is oven-dried.
New Impurity (+56 Da)

-Butyl alkylation (Cation attack)
Add Triethylsilane (TES) (5 eq) to the reaction mixture.
Oily/Sticky Product TFA salt formationPerform Toluene co-evaporation (3x) or switch to HCl to get a solid.
Incomplete Reaction Ammonium salt equilibriumIncrease acid concentration. If using HCl, ensure the reagent is fresh (HCl gas escapes over time).
Product Degradation Heat generation during acid additionAlways add TFA/HCl at 0°C , then warm to RT.

Part 5: Frequently Asked Questions (FAQs)

Q: My acetyl group is an acetamide (


). Is it stable in 50% TFA? 
A:  Yes, acetamides are generally stable in TFA/DCM for the duration of a Boc removal (1-2 hours). However, if left overnight, or if the TFA is "wet" (contains water), hydrolysis can occur. Always quench or evaporate immediately after TLC indicates completion [4].

Q: Can I use water as a scavenger? A: Not recommended for this substrate. While water is a good scavenger for the


-butyl cation (forming 

-butanol), it introduces the nucleophile (

) required to hydrolyze your acetyl ester or amide. Use Triethylsilane instead—it is non-nucleophilic [2].

Q: The TFA salt is an oil and I can't weigh it. What do I do? A: This is common with cyclohexyl amines.

  • Trituration: Add cold diethyl ether and scratch the flask to induce crystallization.

  • Ion Exchange: Dissolve the oil in MeOH and pass it through a basic Amberlyst resin (or wash with

    
     if your acetyl group tolerates base) to get the free amine, which may be a solid.
    

Q: I see a "Schiff Base" impurity. What is that? A: If your acetyl group is a ketone (


), the newly liberated amine (on the ring) can attack the ketone (inter- or intramolecularly) to form an imine (Schiff base).
  • Fix: Keep the product in its salt form (acidic) until the next step. Schiff bases are unstable in acid. Do not free-base the amine until you are ready to react it immediately.

Part 6: Visualizing the Scavenging Mechanism

Understanding why we add Silanes (TES) is crucial for process control.

Scavenger_Mechanism Substrate Boc-Amine-Acetyl Intermediate Carbamic Acid + t-Butyl Cation Substrate->Intermediate TFA / H+ Side_Product Alkylated Side Product (Impurity) Intermediate->Side_Product Cation attacks Acetyl/Ring Isobutane Isobutane (Gas) (Bubbles away) Intermediate->Isobutane TES reduces Cation Product Amine Salt (Clean) Intermediate->Product -CO2 Path_Bad NO SCAVENGER Path_Good WITH TES (Silane)

Figure 2: The role of Triethylsilane (TES) in preventing side reactions by irreversibly quenching the reactive cation.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group. Wiley.[4]

  • Triethylsilane as a Carbocation Scavenger . Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992).[5] Tetrahedron Letters.

  • Comparison of TFA and HCl for Boc Deprotection . Han, G., Tamaki, M., & Hruby, V. J. (2001). Journal of Peptide Research.

  • Stability of Amides in Acid . BenchChem Technical Guides. (2025).[2][3][6] Boc Deprotection Troubleshooting.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Hindered Cyclohexyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low reactivity in sterically hindered cyclohexyl ketones. The information herein is designed to not only offer solutions but also to explain the underlying chemical principles governing these complex reactions.

Introduction: The Challenge of Steric Hindrance in Cyclohexyl Ketones

Hindered cyclohexyl ketones, particularly those with bulky substituents at the C2 and C6 positions, present a significant challenge in organic synthesis. The steric bulk around the carbonyl group impedes the approach of nucleophiles, leading to sluggish or non-existent reactions under standard conditions. This guide will equip you with the knowledge and practical protocols to overcome these hurdles and achieve your desired chemical transformations.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My nucleophilic addition to a 2,6-disubstituted cyclohexanone is extremely slow or not proceeding at all. What are the primary reasons for this?

A1: The low reactivity of hindered cyclohexyl ketones in nucleophilic additions is primarily due to a combination of steric and stereoelectronic factors.

  • Steric Hindrance: The most intuitive reason is the physical blockage of the carbonyl carbon by bulky substituents on the cyclohexane ring. These groups prevent the nucleophile from achieving the optimal Bürgi-Dunitz trajectory for attack on the carbonyl carbon.[1]

  • Torsional Strain: As the nucleophile approaches, the sp²-hybridized carbonyl carbon begins to rehybridize to an sp³-hybridized tetrahedral intermediate. In a cyclohexanone ring, this transition can increase torsional strain due to eclipsing interactions between the newly formed bond and adjacent axial hydrogens.[2][3][4] The Felkin-Anh model helps predict the preferred trajectory of the nucleophile to minimize these interactions.[1][2][5][6] For small nucleophiles, axial attack is often favored to avoid eclipsing interactions with the equatorial C-H bonds, leading to the equatorial alcohol.[2][3] However, for bulky nucleophiles, the steric hindrance of the axial C-H bonds at the 3 and 5 positions makes equatorial attack more favorable, leading to the axial alcohol.[2]

  • Ground-State Stabilization: In some cases, steric hindrance can lead to a distortion of the amide bond in related structures, which can paradoxically impact reactivity in certain cross-coupling reactions.[7]

Q2: I am struggling to form the desired enolate from my hindered cyclohexyl ketone. How can I control the regioselectivity and improve the yield?

A2: Enolate formation with hindered ketones is a common challenge. The choice of base and reaction conditions is critical for success and for controlling whether you form the kinetic or thermodynamic enolate.

  • Kinetic vs. Thermodynamic Control:

    • The kinetic enolate is formed faster and results from the deprotonation of the less sterically hindered α-proton.[8][9][10] To favor the kinetic enolate, you should use a strong, bulky, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is the classic choice for this purpose.[9][11]

    • The thermodynamic enolate is the more stable, more substituted enolate.[8][9][10] Its formation is favored under equilibrium conditions, typically by using a smaller, strong base (like NaH or KH) at higher temperatures, often with a protic solvent or a sub-stoichiometric amount of base to allow for proton exchange.[8][12]

  • Troubleshooting Poor Enolate Formation:

    • Incomplete Deprotonation: If you are using a weaker base like an alkoxide, you may not be achieving complete deprotonation, leading to a low concentration of the enolate.[8] A stronger base like LDA or KHMDS is often necessary.

    • Steric Hindrance to Deprotonation: For extremely hindered ketones, even LDA may struggle. In such cases, potassium hydride (KH) has been shown to be exceptionally reactive.[12]

    • Alternative Methods: Consider forming an enamine by reacting the ketone with a secondary amine. Enamines are excellent nucleophiles and can be a milder alternative to enolates for α-alkylation.[10]

Q3: Are there any general strategies to enhance the reactivity of my hindered cyclohexyl ketone without changing the core reagents?

A3: Yes, several physical and catalytic methods can be employed to overcome the activation barrier imposed by steric hindrance.

  • High-Pressure Chemistry: Applying high pressure (up to 150,000 psi) can significantly accelerate sterically hindered reactions.[13][14] The negative activation volume associated with bond formation in sterically congested environments means that pressure preferentially stabilizes the transition state, leading to enhanced reaction rates and yields.[13] This has been successfully applied to the formation of oximes from hindered ketones.[13][14]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[15][16][17][18] This technique has been shown to be effective for the reduction of hindered ketones and in various condensation reactions.[15][16]

  • Catalysis:

    • Organocatalysis: Chiral amines can activate α,β-unsaturated ketones towards nucleophilic addition via the formation of an iminium ion, which can lower the activation energy of the reaction.[19]

    • Transition Metal Catalysis: Palladium and nickel catalysts have been developed for specific reactions of hindered ketones, such as α-alkylation and cross-coupling reactions.[20][21] For instance, N-heterocyclic carbene (NHC) ligands on palladium can be particularly effective in carbonylative cross-coupling reactions to form hindered biaryl ketones.[21]

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key experiments and presents quantitative data in a structured format.

Protocol 1: High-Pressure Synthesis of a Hindered Ketoxime

This protocol is adapted for the synthesis of an oxime from a highly hindered ketone, where standard conditions fail.

Objective: To synthesize the oxime of 2,2,4,4-tetramethyl-3-pentanone.

Reagents:

  • 2,2,4,4-tetramethyl-3-pentanone

  • Hydroxylamine hydrochloride

  • Sodium acetate trihydrate

  • Absolute ethanol

  • Water

Procedure:

  • Prepare the Hydroxylamine Solution: In a flask, dissolve hydroxylamine hydrochloride in a minimal amount of water. In a separate container, dissolve sodium acetate trihydrate in a minimal amount of water.

  • Combine and Filter: Mix the two solutions and dilute with absolute ethanol. The precipitated sodium chloride should be removed by filtration.

  • Reaction Setup: Dissolve the hindered ketone in the filtrate from the previous step. Adjust the total volume with absolute ethanol.

  • High-Pressure Reaction: Transfer the reaction mixture to a high-pressure apparatus. Compress the mixture hydraulically to 150,000 psi and heat at 50°C for 12 hours.[14]

  • Workup and Purification: After cooling and carefully releasing the pressure, filter the reaction mixture to collect the crude crystalline product. The product can then be purified by recrystallization.

Protocol 2: Microwave-Assisted Reduction of a Hindered Ketone

This protocol describes a rapid, solvent-free reduction of a ketone using silica-supported sodium borohydride.

Objective: To reduce 2,6-dimethyl-4-heptanone to the corresponding alcohol.

Reagents:

  • 2,6-dimethyl-4-heptanone

  • Sodium borohydride

  • Silica gel

Procedure:

  • Prepare the Supported Reagent: Mix sodium borohydride with silica gel.

  • Reaction Setup: In a microwave-safe vessel, add the hindered ketone to the silica-supported sodium borohydride.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for a short period (e.g., up to 10 minutes), monitoring the reaction progress by TLC or GC.[15]

  • Workup and Purification: After the reaction is complete, the product can be extracted from the silica gel with a suitable solvent (e.g., diethyl ether or ethyl acetate). The solvent is then removed under reduced pressure to yield the crude alcohol, which can be further purified by chromatography if necessary.

Data Summary: Enhancing Reactivity

The following table summarizes the impact of different activation methods on the yield of reactions involving hindered ketones.

Reaction TypeHindered KetoneStandard Conditions YieldEnhanced ConditionsEnhanced Conditions YieldCitation
Oxime Formation2,2,4,4-Tetramethyl-3-pentanoneVery LowHigh Pressure (150,000 psi)Significant Product Formation[14]
Reduction2,6-Dimethyl-4-heptanoneModerateMicrowave Irradiation>70%[15]
Knoevenagel CondensationPinacoloneLow300 MPa PressureSignificantly Increased[13]
Trichlorocarbinol FormationDi-isopropyl ketoneLow300 MPa PressureSignificantly Increased[13]

Part 3: Mechanistic Insights & Visualizations

This section provides diagrams to illustrate key concepts related to the reactivity of hindered cyclohexyl ketones.

Diagram 1: Steric Hindrance in Nucleophilic Attack

This diagram illustrates how bulky substituents on a cyclohexanone ring impede the approach of a nucleophile.

Steric_Hindrance cluster_ketone Hindered Cyclohexyl Ketone cluster_nucleophile Nucleophile C1 O C2 C C2->C1 C3 R C2->C3 Bulky Group C4 R C2->C4 Bulky Group Nu Nu- Nu->C2 Steric Clash caption Steric hindrance from bulky R groups blocks nucleophilic attack. Troubleshooting_Workflow cluster_activation Activation Methods Start Low or No Reactivity Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Increase_Severity Increase Reaction Severity (Temp, Time) Check_Reagents->Increase_Severity Reagents OK Change_Conditions Employ Alternative Activation Methods Increase_Severity->Change_Conditions No Improvement Success Reaction Successful Increase_Severity->Success Improvement High_Pressure High Pressure Change_Conditions->High_Pressure Microwave Microwave Irradiation Change_Conditions->Microwave Catalysis Add Catalyst (Organo- or Metal) Change_Conditions->Catalysis Change_Strategy Consider Alternative Synthetic Route Change_Strategy->Success New Route Works High_Pressure->Change_Strategy No Improvement High_Pressure->Success Improvement Microwave->Change_Strategy No Improvement Microwave->Success Improvement Catalysis->Change_Strategy No Improvement Catalysis->Success Improvement

Caption: A workflow for diagnosing and solving low reactivity issues.

References

  • Jenner, G. (2002). The Pressure Dependence of Sterically Hindered Organic Reactions of Ketones. High Pressure Research, 22(3-4), 683-687. [Link]

  • Beaver, M. G., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11665-11674. [Link]

  • Fowble, R. A., White, L. L., & Kittredge, K. W. (2014). The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. American Journal of Chemistry, 4(2), 35-39. [Link]

  • Li, M.-M., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications, 14, 2893. [Link]

  • Sharma, R., & Sharma, P. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33695-33722. [Link]

  • Wiener, J. J. M. (2012). Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes. Journal of Chemical Education, 89(11), 1448-1451. [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. [Link]

  • Liu, C., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters, 21(19), 7883-7888. [Link]

  • Scribd. (n.d.). Enolate Chemistry: Formation and Reactions. [Link]

  • Organ, M. G., et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Angewandte Chemie International Edition, 50(36), 8434-8437. [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]

  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon. Organic Chemistry II. [Link]

  • OpenOChem Learn. (n.d.). Felkin-Anh Model. [Link]

  • Pellissier, H. (2026, February 1). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. [Link]

  • Lee, S. H., et al. (2026, February 20). Access to Hindered Homopropargylic Tertiary Alcohols via Nucleophilic Addition of Chiral Copper Species Forming an All-Carbon Quaternary Center. Organic Letters. [Link]

  • Armstrong, A. (2003-2004). OS-FGI Lecture2. [Link]

  • de la Hoz, A., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 984-1045. [Link]

  • University of Liverpool. (n.d.). Felkin-Ahn and Cram Chelate. [Link]

  • Ciobanu, M., & Ungureanu, E. M. (2012). Microwave-assisted Chemistry of Carbohydrates. In Microwave-Assisted Synthesis of Heterocycles. [Link]

  • PSIBERG. (2022, September 10). Torsional Strain: Examples and Applications - Stereochemistry. [Link]

  • Almasi, D., et al. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Current Organic Chemistry, 15(6), 829-866. [Link]

  • ResearchGate. (2026, January 27). Cyclohexanone. [Link]

  • Chen, Y., et al. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Organic Process Research & Development, 26(6), 1736-1743. [Link]

  • Reddit. (2021, April 12). What's a good reducing agent for a sterically hindered ketone? r/OrganicChemistry. [Link]

  • Trends in Sciences. (2025, November 10). Microwave-Assisted Synthesis and Antioxidant Evaluation of α,β-Unsaturated Ketones Incorporating a Pyrano. [Link]

  • Zhang, Y., et al. (2015). Reaction-Activated Palladium Catalyst for Dehydrogenation of Substituted Cyclohexanones to Phenols and H2 without Oxidants and Hydrogen Acceptors. ChemSusChem, 8(8), 1373-1377. [Link]

  • Chemistry Stack Exchange. (2021, August 13). Nucleophilicity of sterically hindered enolates. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]

  • National Institutes of Health. (n.d.). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. [Link]

  • PubMed. (2014, October 3). Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones. [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]

  • OpenStax. (2023, September 20). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry. [Link]

  • Macmillan Group. (2013, November 15). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]

  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Crystallization of trans-tert-butyl N-(4-acetylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of trans-tert-butyl N-(4-acetylcyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful crystallization of this key intermediate. As a Senior Application Scientist, I have compiled this resource based on established principles of crystallization, extensive experience with carbamate and Boc-protected compounds, and a thorough review of relevant literature.

The crystallization of trans-tert-butyl N-(4-acetylcyclohexyl)carbamate can be a critical step in ensuring the purity and stability of the compound for subsequent synthetic transformations. However, like many Boc-protected molecules, it can present challenges such as the formation of oils or amorphous solids. This guide provides a systematic approach to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My purified trans-tert-butyl N-(4-acetylcyclohexyl)carbamate is an oil or a waxy solid after column chromatography. Is this normal?

A1: It is quite common for Boc-protected compounds, including carbamates, to be isolated as oils or amorphous solids even after chromatographic purification.[1] This is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. The Boc group itself can also contribute to a lower melting point and a tendency to form non-crystalline solids. The key is to employ a suitable crystallization technique to induce the formation of a stable, crystalline solid.

Q2: What is the most critical factor for successfully crystallizing this compound?

A2: The selection of an appropriate solvent system is paramount. The ideal solvent (or solvent pair) should exhibit high solubility for trans-tert-butyl N-(4-acetylcyclohexyl)carbamate at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for crystallization.

Q3: How can I confirm the purity of my crystallized product?

A3: The purity of the final product should be assessed using a combination of techniques. A sharp melting point is a good initial indicator of high purity. Further confirmation should be obtained through analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual impurities, and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.

Q4: Can I use the crude product directly for crystallization without prior purification?

A4: While it is sometimes possible, it is highly recommended to first purify the crude product, for example by flash column chromatography, to remove major impurities. Crystallization is a purification technique, but its efficiency is significantly improved when starting with a material that is already substantially pure. Impurities can interfere with crystal nucleation and growth, leading to poor yields or failure to crystallize.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of trans-tert-butyl N-(4-acetylcyclohexyl)carbamate and provides systematic solutions.

Problem 1: The Compound Fails to Crystallize and Remains an Oil

This is a frequent issue, often referred to as "oiling out," where the compound separates from the solution as a liquid rather than a solid.

Root Causes & Solutions:

  • High Concentration of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution: Ensure the starting material is of high purity (>95%). If necessary, repeat the purification step (e.g., column chromatography).

  • Inappropriate Solvent System: The chosen solvent may not provide the necessary solubility differential.

    • Solution: Experiment with different solvent systems. A good starting point is a binary system of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which it is sparingly soluble). Refer to the Solvent System Selection Guide below.

  • Cooling Rate is Too Rapid: Fast cooling can lead to the formation of a supersaturated oil instead of allowing time for crystal nucleation and growth.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulation of the flask can help to slow down the cooling process. Once at room temperature, the flask can be transferred to a refrigerator or ice bath to maximize crystal formation.

  • Solution is Too Concentrated: An overly concentrated solution can also lead to oiling out.

    • Solution: Add a small amount of the "good" solvent back to the oiled-out mixture, heat to dissolve, and then allow to cool slowly again.

Problem 2: Very Low or No Crystal Yield

Root Causes & Solutions:

  • Solution is Too Dilute: If too much solvent is used, the solution may not become sufficiently supersaturated upon cooling to induce crystallization.

    • Solution: Carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.

  • Compound is Highly Soluble in the Chosen Solvent at Low Temperatures:

    • Solution: Select a different solvent system where the compound has lower solubility at room temperature or below. The addition of an anti-solvent (a "poor" solvent) can be effective.

Problem 3: Formation of Very Fine Needles or Powder

While this indicates successful crystallization, very fine crystals can be difficult to filter and may trap impurities.

Root Causes & Solutions:

  • Rapid Crystal Growth: This is often a result of a very high level of supersaturation.

    • Solution: Slow down the crystallization process. This can be achieved by using a slightly larger volume of solvent and allowing for a slower cooling rate.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This method is suitable if a single solvent with a significant temperature-dependent solubility for the compound can be identified.

  • Place the purified trans-tert-butyl N-(4-acetylcyclohexyl)carbamate in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Add the solvent dropwise until no more solid dissolves, ensuring a saturated solution at the boiling point.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Binary Solvent System Recrystallization (Good/Poor Solvent Method)

This is often the most effective method for Boc-protected compounds.

  • Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane) with gentle heating.

  • Slowly add a "poor" solvent (e.g., hexane, heptane, or diethyl ether) dropwise with stirring until the solution becomes persistently cloudy (turbid).[2]

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent or a mixture of the two solvents.

  • Dry the crystals under vacuum.

Protocol 3: "Pulping" or Trituration for Stubborn Oils

This method is particularly useful if the compound consistently oils out.

  • After removing the solvent from the purified fractions to obtain an oil, add a seed crystal if available.

  • Add a small volume of a "poor" solvent in which the compound is sparingly soluble (e.g., n-hexane, cyclohexane, or diethyl ether).[3]

  • Using a spatula or glass rod, vigorously scratch and stir the mixture. This mechanical action can induce nucleation and solidification.

  • Continue this "pulping" process for 15-30 minutes. The oil should gradually transform into a solid.

  • Filter the solid, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Crystallization
Solvent System (Good : Poor)Ratio (v/v) - Starting PointObservations and Notes
Ethyl Acetate : Hexane1 : 3 to 1 : 5A commonly successful system for Boc-protected compounds. Good for inducing crystallization of moderately polar compounds.
Acetone : Water10 : 1 to 5 : 1Suitable if the compound has some water solubility. Water acts as a good anti-solvent.
Dichloromethane : Pentane1 : 2 to 1 : 4Good for less polar compounds. Pentane is a very poor solvent for most carbamates.
Isopropanol : Water10 : 1 to 5 : 1Another effective polar protic/polar aprotic mixture.
Methanol : Diethyl Ether1 : 3 to 1 : 5Diethyl ether is a good anti-solvent for compounds soluble in methanol.[1]

Visualization of Workflows

Diagram 1: General Crystallization Workflow

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Purified Compound dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_poor Add 'Poor' Solvent (if binary system) dissolve->add_poor cool Slow Cooling to Room Temperature dissolve->cool add_poor->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end end dry->end Pure Crystalline Product

Caption: General workflow for the crystallization of the target compound.

Diagram 2: Troubleshooting Decision Tree for Oiling Out

G cluster_causes Potential Causes cluster_solutions Solutions start Compound 'Oils Out' cause1 Impure Starting Material? start->cause1 cause2 Cooling Too Rapid? start->cause2 cause3 Solvent System Inappropriate? start->cause3 sol1 Re-purify by Chromatography cause1->sol1 Yes sol2 Allow Slow Cooling (Insulate Flask) cause2->sol2 Yes sol3 Experiment with Different Solvents (see Table 1) cause3->sol3 Yes sol4 Use 'Pulping' Method (Protocol 3) cause3->sol4 Persistent Oiling

Caption: Decision tree for troubleshooting when the compound oils out.

References

  • Edelmann, F. T. (2022). How can I crystallize a product that is dissolved in Boc? ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Chankeshwara, N., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. [Link]

  • Bolshan, Y., & Batey, R. A. (2005). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. Molecules. [Link]

  • Szymański, P., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
  • Google Patents. (n.d.).

Sources

removing residual starting material from 4-acetylcyclohexyl carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Acetylcyclohexyl Carbamate

Topic: Removing Residual Starting Material (4-Acetylcyclohexanol) from Carbamate Synthesis Ticket ID: PUR-BMS-INT-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The separation of 4-acetylcyclohexyl carbamate (Product) from its starting material, 4-acetylcyclohexanol (SM), is a classic challenge in medicinal chemistry intermediates (e.g., in the synthesis of LPA1 antagonists like BMS-986020).

The difficulty arises because both species possess significant polarity and hydrogen-bonding capabilities. The carbamate moiety (


) and the free hydroxyl group (

) often result in co-elution on silica gel and poor resolution in crystallization.

This guide provides three validated protocols to eliminate residual SM, ranked by scale and operational complexity.

Part 1: Diagnostic Triage

Q: Before I start purification, how do I confirm the extent of the problem?

A: Do not rely solely on TLC.[1][2] The carbamate and alcohol often streak or overlap.

  • Use 1H NMR: Focus on the methine proton attached to the oxygenated carbon (CH-O).

    • SM (Alcohol): Typically appears upfield (

      
       ppm).
      
    • Product (Carbamate): Shifts downfield due to the electron-withdrawing carbonyl (

      
       ppm).
      
  • Stain Selection: Use Hanessian’s Stain (Cerium Molybdate) or Permanganate . The alcohol usually oxidizes/stains faster and darker than the carbamate.

Part 2: Chemical Scavenging (Recommended for <5g Scale)

Q: I have <5% SM remaining. How do I remove it without running a difficult column?

A: The most efficient method exploits the nucleophilicity of the hydroxyl group. The carbamate nitrogen (


) is significantly less nucleophilic due to resonance delocalization. We can selectively "tag" the alcohol with a polymer-supported electrophile.
Protocol A: Polymer-Supported Isocyanate (PS-NCO)

This method covalently binds the impurity to a solid bead, allowing you to filter it away.

Reagents:

  • PS-Isocyanate resin (typical loading 1.0–1.5 mmol/g).

  • Solvent: Dry DCM or THF.

Step-by-Step Workflow:

  • Calculate: Determine mmol of residual SM (via NMR integration).

  • Charge: Add 3.0 equivalents of PS-Isocyanate relative to the residual SM (not the product).

  • Incubate: Add the crude reaction mixture dissolved in DCM.

  • Catalyze (Optional): If the reaction is slow, add 10 mol% TEA (Triethylamine).

  • Agitate: Shake gently at RT for 4–12 hours. Do not use magnetic stir bars as they pulverize the resin.

  • Filter: Pass through a fritted funnel. The SM is now trapped on the beads.

  • Rinse: Wash beads with DCM to recover any entrained product.

  • Concentrate: Evaporate solvent to yield pure carbamate.

ScavengingWorkflow Start Crude Mixture (Product + SM) Resin Add PS-Isocyanate (Resin-N=C=O) Start->Resin React Agitate 4-12h (SM binds to Resin) Resin->React Filter Filtration React->Filter Solid Solid Phase: Resin-Carbamate (Waste) Filter->Solid Retained Liquid Filtrate: Pure Product Filter->Liquid Collected

Figure 1: Logical flow for polymer-supported scavenging of alcoholic impurities.

Part 3: Derivatization & Extraction (Recommended for >10g Scale)

Q: Resins are too expensive for my scale. Is there a liquid-phase alternative?

A: Yes. We can convert the neutral alcohol into an acidic hemisuccinate ester. This allows the impurity to be washed away with a basic aqueous extraction, leaving the neutral carbamate in the organic layer.

Protocol B: Succinic Anhydride Tagging

Mechanism:



Step-by-Step Workflow:

  • Dissolve: Take crude mixture in DCM (10 mL/g).

  • Add Reagents: Add Succinic Anhydride (2.0 equiv vs. residual SM) and DMAP (0.1 equiv).

  • Stir: Agitate at RT for 2–4 hours. Monitor by TLC until the "SM" spot disappears (it will shift to the baseline as the acid is formed).

  • Quench: Add water.

  • Wash 1 (Acidic): Wash organic layer with 1M HCl (removes DMAP/Pyridine).

  • Wash 2 (Basic - CRITICAL): Wash organic layer with saturated NaHCO₃ .

    • Why? The hemisuccinate (now a carboxylate salt) partitions into the aqueous layer.

    • Safety: The carbamate product is stable to mild bicarbonate washes.

  • Dry & Concentrate: Dry organic layer over MgSO₄ and evaporate.

Part 4: Chromatographic Resolution

Q: I must use chromatography. What solvent systems separate the alcohol from the carbamate?

A: Standard Hexane/Ethyl Acetate gradients often fail because the


 is too small. You need a "modifier" to sharpen the peak shape of the alcohol.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Separation Logic
DCM / Methanol 98:2 to 95:5Standard. Good solubility, but often poor resolution for this specific pair.
Toluene / Acetone 90:10 to 70:30High Performance. Toluene interacts with the aromatic/cyclic core; Acetone breaks H-bonds selectively.
DCM / Acetonitrile 95:5 to 85:15Orthogonal. Acetonitrile suppresses the "streaking" of the carbamate -NH2.

Technical Tip: If using flash chromatography, pretreat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites that might cause the carbamate to degrade or streak.

Part 5: Process Optimization (Prevention)

Q: How do I drive the reaction to completion so I don't have to purify?

A: The synthesis of 4-acetylcyclohexyl carbamate from the alcohol typically uses Trichloroacetyl Isocyanate (TAI) followed by hydrolysis, or Chlorosulfonyl Isocyanate (CSI) .

Troubleshooting Low Conversion:

  • Moisture Control: Isocyanates hydrolyze instantly with water. Ensure the starting alcohol is azeotropically dried with toluene before reaction.

  • Catalysis: If using a less reactive reagent (like sodium cyanate), add Dibutyltin Dilaurate (DBTDL) (1-5 mol%) to catalyze the urethane formation.

  • Reagent Switch: If using TAI, the reaction is usually instantaneous. If SM remains, it is likely due to stoichiometry errors (wet solvent consuming reagent). Increase TAI to 1.2 – 1.5 equiv.

DecisionTree Start Analyze Crude (1H NMR) CheckSM Residual SM %? Start->CheckSM LowSM < 5% SM CheckSM->LowSM HighSM > 5% SM CheckSM->HighSM Scale Scale? LowSM->Scale Recycle Re-subject to Reaction Conditions HighSM->Recycle Don't Purify Yet! Scavenge Protocol A: PS-Isocyanate Scale->Scavenge Small (<5g) Derivatize Protocol B: Succinic Anhydride Scale->Derivatize Large (>10g)

Figure 2: Decision matrix for selecting the appropriate purification or remediation strategy.

References

  • General Carbamate Synthesis & Purification

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2][3] (Stability profiles of carbamates vs. esters).

  • Specific Application (LPA1 Antagonists/BMS-986020)

    • Cheng, P. T. W., et al. (2021). "Discovery of the LPA1 Antagonist BMS-986278." ACS Medicinal Chemistry Letters, 12(11), 1690–1696.

    • Wurtz, N. R., et al. (2018). "Discovery of BMS-986020: A High-Affinity, Selective, and Orally Bioavailable Lysophosphatidic Acid Receptor 1 Antagonist." Journal of Medicinal Chemistry, 61(15), 6825–6841. (Describes the synthesis of the carbamate intermediate).

  • Scavenging Methodologies

    • Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.

Sources

Validation & Comparative

A Researcher's Guide to Differentiating Cis and Trans 4-Acetylcyclohexyl Carbamate using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of molecular structure is not merely a procedural step but a cornerstone of efficacy and safety. For cyclic molecules, stereoisomerism introduces a layer of complexity that can profoundly influence pharmacological activity. This guide provides an in-depth comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectral features of cis and trans isomers of 4-acetylcyclohexyl carbamate, offering researchers a practical framework for their unambiguous differentiation. By delving into the fundamental principles of conformational analysis and their manifestation in NMR spectroscopy, this document serves as a valuable resource for scientists engaged in the structural elucidation of chiral molecules.

The Stereochemical Imperative in Cyclohexane Derivatives

1,4-disubstituted cyclohexanes, such as 4-acetylcyclohexyl carbamate, exist as cis and trans diastereomers. These isomers, while possessing the same chemical formula and connectivity, differ in the spatial arrangement of their substituents. This seemingly subtle variation can lead to significant differences in their physical, chemical, and biological properties. In the context of drug development, one stereoisomer may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, elicit toxic side effects. Consequently, the ability to definitively assign the stereochemistry of such compounds is of paramount importance.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy one of two positions: axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring). For 1,4-disubstituted cyclohexanes, the trans isomer typically exists in a more stable diequatorial conformation, whereas the cis isomer adopts a conformation with one axial and one equatorial substituent. This conformational disparity forms the basis for their differentiation by ¹³C NMR spectroscopy.

Deciphering the ¹³C NMR Spectra: Key Principles

The chemical shift of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. The spatial orientation of substituents in the cyclohexane ring gives rise to distinct through-space interactions that shield or deshield specific carbon atoms, resulting in characteristic chemical shift differences between the cis and trans isomers. Two primary phenomena govern these differences: the gamma-gauche (γ-gauche) effect and anisotropic effects.

The Gamma-Gauche (γ-Gauche) Effect

The γ-gauche effect describes the shielding (upfield shift) of a carbon nucleus when a substituent at the γ-position is in a gauche (a 60° dihedral angle) orientation to it.[1][2] In cyclohexane chair conformations, an axial substituent is gauche to the C3 and C5 carbons (γ-carbons). This steric compression leads to a polarization of the C-H bond and an increase in electron density at the γ-carbon, causing its resonance to shift to a higher field (lower ppm value) compared to when the substituent is in the equatorial position. This effect is a powerful tool for assigning the axial or equatorial orientation of a substituent and, by extension, the cis or trans configuration of the molecule.

Anisotropic Effects

Anisotropic effects arise from the non-uniform magnetic fields generated by the circulation of electrons in π systems (like the carbonyl group in the acetyl moiety) and even σ bonds.[3][4][5] This induced magnetic field can either shield or deshield nearby nuclei, depending on their position relative to the functional group. For instance, the carbonyl group of the acetyl substituent creates a conical region of shielding and deshielding. Carbons located within the shielding cone will experience an upfield shift in their resonance frequency, while those in the deshielding region will be shifted downfield. The fixed spatial relationship between the axial or equatorial acetyl group and the cyclohexane ring carbons in each isomer will, therefore, result in a unique pattern of chemical shifts.

Comparative ¹³C NMR Data: cis vs. trans 4-Acetylcyclohexyl Carbamate

Carbon AtomPredicted Chemical Shift (ppm) - cis Isomer (Axial/Equatorial)Predicted Chemical Shift (ppm) - trans Isomer (Diequatorial)Key Differentiating Features & Rationale
**C1 (CH-OC(O)NH₂) **~72-75~70-73In the more stable conformation of the cis isomer, if the carbamate group is axial, C1 will be slightly shielded compared to the equatorial carbamate in the trans isomer.
C4 (CH-C(O)CH₃) ~45-48~48-51The C4 carbon bearing the acetyl group is expected to be slightly shielded in the cis isomer if the acetyl group is axial due to the γ-gauche effect from the C2 and C6 carbons. Conversely, the equatorial acetyl group in the trans isomer will result in a downfield shift.
C2, C6 ~30-33~33-36In the cis isomer, the axial substituent will exert a γ-gauche shielding effect on the C2 and C6 carbons, causing them to resonate at a higher field (lower ppm) compared to the trans isomer where both substituents are equatorial.
C3, C5 ~28-31~28-31The chemical shifts of C3 and C5 are less affected by the stereochemistry at C1 and C4 and are expected to be similar in both isomers.
C=O (Carbamate) ~156-158~156-158The chemical shift of the carbamate carbonyl is not expected to show a significant difference between the two isomers.
C=O (Acetyl) ~210-215~210-215Similar to the carbamate carbonyl, the acetyl carbonyl chemical shift is unlikely to be a primary differentiating factor.
CH₃ (Acetyl) ~28-31~28-31The methyl carbon of the acetyl group is generally too distant to be significantly influenced by the stereochemistry of the ring.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain high-quality ¹³C NMR spectra for the structural elucidation of 4-acetylcyclohexyl carbamate isomers, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved to avoid line broadening.

  • Filter the solution if any particulate matter is present.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe to the correct frequency.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase the spectrum to obtain a flat baseline and absorptive lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

Visualizing the Stereochemical Differences

The following diagrams, generated using Graphviz, illustrate the chair conformations of the cis and trans isomers of 4-acetylcyclohexyl carbamate and the key through-space interactions that influence their ¹³C NMR spectra.

Caption: Chair conformations of cis and trans 4-acetylcyclohexyl carbamate.

Note: The user would need to replace "https://i.imgur.com/your_cis_image.png" and "https://i.imgur.com/your_trans_image.png" with actual image URLs of the respective chemical structures for the diagram to render correctly.

Sources

A Comparative Analysis of the Reactivity of 4-Acetylcyclohexyl and 4-Oxocyclohexyl Carbamates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, understanding the subtle nuances of molecular reactivity is paramount. The choice of a chemical scaffold and its substituents can dramatically influence a molecule's stability, bioavailability, and interaction with biological targets. This guide provides an in-depth comparison of the reactivity of two closely related carbamate-containing scaffolds: 4-acetylcyclohexyl carbamates and 4-oxocyclohexyl carbamates.

While direct, side-by-side experimental comparisons of these two specific molecules are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of organic chemistry, data from analogous systems, and theoretical considerations to provide a robust framework for predicting their relative reactivity. We will delve into the electronic and steric factors that govern the behavior of these molecules and propose experimental protocols to validate these hypotheses.

Understanding the Molecular Landscape: Electronic and Steric Effects

The primary difference between the two molecules lies in the nature of the carbonyl group at the 4-position of the cyclohexane ring: a ketone (oxo) versus a methyl ketone (acetyl). This seemingly small variation introduces significant electronic and steric distinctions that propagate to influence the reactivity of the distant carbamate functionality.

Electronic Effects: The Inductive and Resonance Tug-of-War

Both the oxo and acetyl groups are electron-withdrawing due to the electronegativity of the oxygen atom in the carbonyl group. This electron-withdrawing nature is transmitted through the sigma bonds of the cyclohexane ring via an inductive effect. This effect can influence the electron density around the carbamate nitrogen, potentially impacting its nucleophilicity and the stability of the carbamate bond.

The acetyl group, with its additional methyl group, is generally considered to be slightly less electron-withdrawing than a simple ketone. This is due to the electron-donating nature of the methyl group, which can partially offset the electron-withdrawing effect of the carbonyl. This subtle difference in electronic character can have a cascading effect on the reactivity of the entire molecule. The base-stabilizing effect of an aromatic ring, for instance, can be accentuated by the presence of an additional electron-withdrawing substituent, such as a carbonyl[1].

Steric Hindrance: The Role of Bulk and Conformation

Steric hindrance, the spatial arrangement of atoms that can impede chemical reactions, is a critical factor in cyclohexane chemistry[2]. The acetyl group is sterically more demanding than the simple oxo group due to the presence of the methyl group. The "A-value," a measure of the conformational preference of a substituent on a cyclohexane ring, provides a quantitative way to assess this bulk. While a direct A-value for the acetyl group is not commonly cited, it is expected to be larger than that of a simple carbonyl, influencing the conformational equilibrium of the cyclohexane ring[3].

The increased steric bulk of the acetyl group can hinder the approach of reactants to both the carbonyl group itself and potentially to the carbamate moiety, depending on the conformation of the ring[4].

Comparative Reactivity Profiles

Based on the electronic and steric differences, we can predict the relative reactivity of 4-acetylcyclohexyl and 4-oxocyclohexyl carbamates in several key chemical transformations.

Carbamate Hydrolysis: A Question of Stability

The hydrolysis of carbamates is a critical reaction, particularly in the context of prodrug activation or the stability of a molecule in a biological environment. Carbamate hydrolysis can be catalyzed by acid or base and generally proceeds through nucleophilic attack at the carbonyl carbon of the carbamate[5].

  • 4-Oxocyclohexyl Carbamate: The stronger electron-withdrawing nature of the oxo group is expected to make the carbamate carbonyl carbon slightly more electrophilic. This could lead to a faster rate of hydrolysis under nucleophilic conditions (e.g., base-catalyzed hydrolysis) compared to the acetyl-substituted counterpart.

  • 4-Acetylcyclohexyl Carbamate: The slightly less electron-withdrawing acetyl group would render the carbamate carbonyl less electrophilic, suggesting a slower rate of hydrolysis. Furthermore, the greater steric bulk of the acetyl group could hinder the approach of a nucleophile to the carbamate, further decreasing the hydrolysis rate.

The following table summarizes the predicted relative stability towards hydrolysis:

CompoundElectronic Effect of 4-SubstituentSteric Hindrance at 4-PositionPredicted Hydrolysis Rate
4-Oxocyclohexyl Carbamate More electron-withdrawingLessFaster
4-Acetylcyclohexyl Carbamate Less electron-withdrawingMoreSlower
Reactions at the Carbonyl Group: Nucleophilic Addition

The reactivity of the carbonyl group itself is also a key point of comparison. Nucleophilic addition to aldehydes and ketones is a fundamental reaction in organic synthesis[6][7].

  • 4-Oxocyclohexyl Carbamate: The ketone in this molecule is expected to be more reactive towards nucleophiles than the acetyl group in the other molecule. This is due to both electronic and steric factors. The carbonyl carbon in the oxo derivative is more electrophilic, and the approach of a nucleophile is less sterically hindered[8].

  • 4-Acetylcyclohexyl Carbamate: The acetyl group's carbonyl is less electrophilic and more sterically hindered, leading to a slower rate of nucleophilic addition.

This difference in reactivity could be exploited for selective chemical modifications. For example, a reduction of the carbonyl group would likely proceed more readily with the 4-oxocyclohexyl derivative.

The following diagram illustrates the predicted difference in reactivity towards nucleophilic attack at the C4 position.

G cluster_0 Reactivity at C4 Carbonyl oxo 4-Oxocyclohexyl Carbamate (More Reactive Carbonyl) acetyl 4-Acetylcyclohexyl Carbamate (Less Reactive Carbonyl) nucleophile Nucleophile nucleophile->oxo Faster Attack (Less Hindered, More Electrophilic) nucleophile->acetyl Slower Attack (More Hindered, Less Electrophilic)

Caption: Predicted reactivity of the C4 carbonyl group towards nucleophilic attack.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical predictions made in this guide, the following experimental protocols are proposed. These protocols are designed to be self-validating and provide quantitative data for a robust comparison.

Protocol for Comparing Carbamate Hydrolysis Rates

This experiment will measure the rate of hydrolysis of the two carbamates under basic conditions.

Methodology:

  • Solution Preparation: Prepare stock solutions of both 4-acetylcyclohexyl carbamate and 4-oxocyclohexyl carbamate (e.g., tert-butyl N-(4-oxocyclohexyl)carbamate[9] and tert-butyl (trans-4-acetylcyclohexyl)carbamate[10]) of known concentration in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Initiation: In a temperature-controlled reaction vessel, initiate the hydrolysis by adding a known amount of the carbamate stock solution to a buffered aqueous solution at a specific pH (e.g., pH 10).

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a strong acid to neutralize the base.

  • Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining carbamate and the appearance of the corresponding amine product.

  • Data Analysis: Plot the concentration of the carbamate versus time and determine the rate constant for the hydrolysis reaction for each compound.

The following diagram outlines the experimental workflow.

G start Start prep Prepare Stock Solutions (Carbamate A & B) start->prep initiate Initiate Hydrolysis (Buffered Solution, pH 10) prep->initiate monitor Monitor Reaction (Time-course sampling) initiate->monitor quench Quench Aliquots (Acidification) monitor->quench analyze HPLC Analysis (Quantify Reactant & Product) quench->analyze data Data Analysis (Determine Rate Constants) analyze->data end End data->end

Caption: Workflow for comparing carbamate hydrolysis rates.

Protocol for Comparing Carbonyl Reactivity via Reduction

This experiment will compare the rate of reduction of the carbonyl group in each molecule.

Methodology:

  • Solution Preparation: Prepare solutions of known concentration for both carbamates in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Reaction Setup: In separate, inert atmosphere reaction vessels, cool the solutions to 0°C.

  • Reducing Agent Addition: Add a mild reducing agent, such as sodium borohydride, to each solution simultaneously.

  • Reaction Monitoring: Monitor the progress of the reduction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the corresponding alcohol product.

  • Work-up and Isolation: Once the reaction with the 4-oxocyclohexyl carbamate is complete (as determined by monitoring), quench both reactions by the slow addition of water. Extract the products with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Yield Comparison: Determine the yield of the alcohol product for each reaction at the same time point to provide a qualitative and quantitative comparison of the reaction rates.

Conclusion and Future Directions

The electronic and steric properties of the 4-acetyl and 4-oxo substituents on a cyclohexyl carbamate scaffold are predicted to have a discernible impact on the reactivity of both the carbamate and the carbonyl functionalities. The 4-oxocyclohexyl carbamate is anticipated to be more reactive towards both carbamate hydrolysis and nucleophilic addition at the carbonyl, owing to its less sterically hindered and more electrophilic nature. Conversely, the 4-acetylcyclohexyl carbamate is expected to be more stable and less reactive at the carbonyl center.

These predictions, grounded in fundamental principles of organic chemistry, provide a valuable starting point for researchers. The experimental protocols outlined in this guide offer a clear path to empirically validate these hypotheses and generate the quantitative data necessary for informed decision-making in drug design and synthetic chemistry. Further studies could explore the impact of these substituents on other properties, such as pKa of the carbamate proton and their influence on biological activity.

References

  • Rosenberry, T. L., & Cheung, J. (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PMC.
  • Rosenberry, T. L., & Cheung, J. (2019). Rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups. PubMed.
  • Fiveable. (2025, August 15). Carbamate Definition - Organic Chemistry Key Term. Fiveable.
  • Vacondio, F., et al. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Diklić, M., et al. (n.d.).
  • Nguyen, T., et al. (2025, October 3).
  • Vacondio, F., et al. (n.d.). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC.
  • Pittelkow, M. (n.d.).
  • Dittert, L. W., & Higuchi, T. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.).
  • Tasso, B., et al. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • Master Organic Chemistry. (2018, June 7).
  • Wikipedia. (n.d.).
  • Chemistry Stack Exchange. (2022, October 25). Threshold of steric hindrance for the axial position in cyclohexanes.
  • Pearson. (2024, July 28). Predict the products formed when cyclohexanone reacts with the following reagents. (h) sodium acetylide, then mild H3O+.
  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
  • Sigma-Aldrich. (n.d.). tert-Butyl (trans-4-acetylcyclohexyl)
  • ResearchGate. (n.d.). Gram scale synthesis of tert-butyl N-cyclohexyl-N-(4-trifluromethylphenyl)
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones.
  • ACS Publications. (2025, February 25). Design and Synthesis of Hydrolytically Degradable PEG Carbamate, Carbonate, and Ester Derivatives to Induce Reversible Biostasis. Biomacromolecules.
  • St. Paul's Cathedral Mission College. (n.d.).
  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples.
  • MSU chemistry. (n.d.). Carbonyl Reactivity.
  • Crash Course. (2021, June 9). Aldehyde and Ketone Reactions - Hydrates, Acetals, & Imines: Crash Course Organic Chemistry #29. YouTube.
  • St. Paul's Cathedral Mission College. (n.d.).
  • PubChem. (n.d.). (4-acetylcyclohexyl)
  • ResearchGate. (2025, August 6). (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.
  • PubChem. (n.d.). tert-butyl N-(4-oxocyclohexyl)
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electron-Withdrawing Effects of the Acetyl Group in 2-Acetylthiophene.
  • Lumen Learning. (n.d.). How Delocalized Electrons Affect pKa Values. MCC Organic Chemistry.
  • Pharmacy 180. (n.d.).
  • PMC. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
  • PMC. (2025, September 1). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs.
  • Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube.
  • Reddit. (2018, March 9). Can anyone help me with the mechanisms for the reduction of carbamates and nitro groups with the use of LiAlH4?

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A Researcher's Guide to Distinguishing trans- and cis-Isomers of 1198355-02-0 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the precise characterization of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a compound's pharmacological and toxicological profile. The geometric isomers, cis and trans, can exhibit vastly different biological activities. This guide provides an in-depth technical comparison of how to unambiguously distinguish between the trans- and cis-isomers of a disubstituted alkene, using the compound identified by CAS number 1198355-02-0 as a representative example, through the powerful and nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy.

The Foundational Principle: Vicinal Coupling and the Karplus Relationship

The primary and most reliable method for distinguishing between cis and trans isomers around a double bond lies in the analysis of proton (¹H) NMR coupling constants.[1] Specifically, the vicinal coupling constant (³JHH), which describes the interaction between protons on adjacent carbons, is exquisitely sensitive to the dihedral angle (φ) separating them. This relationship is mathematically described by the Karplus equation.[1]

  • Trans-isomers , with a dihedral angle of approximately 180°, exhibit a large vicinal coupling constant.

  • Cis-isomers , with a dihedral angle of approximately 0°, show a significantly smaller coupling constant.[2]

This predictable and measurable difference forms the bedrock of stereochemical assignment in alkenes.

Primary Analysis: ¹H NMR Spectroscopy

The one-dimensional ¹H NMR spectrum provides the most direct evidence for assigning cis and trans geometry. The key diagnostic feature is the magnitude of the coupling constant between the vinylic protons.

Distinguishing via Coupling Constants (³JHH)

In a trans configuration, the two vinylic protons are on opposite sides of the double bond. This geometry results in strong orbital overlap for the through-bond coupling interaction, leading to a larger coupling constant, typically in the range of 12-18 Hz .[3][4]

Conversely, in the cis configuration, the vinylic protons are on the same side. This spatial arrangement leads to a smaller coupling constant, generally in the range of 6-12 Hz .[3][4] This difference of several Hertz is easily resolvable on modern NMR spectrometers and serves as a definitive diagnostic tool.

Secondary Clues: Chemical Shifts (δ)

While coupling constants are the most reliable indicator, chemical shifts of the vinylic protons can also provide supporting evidence. The electronic environment of a proton dictates its chemical shift. In cis-isomers, substituent groups are in closer proximity, which can lead to through-space steric and electronic (anisotropic) effects that may deshield one or both vinylic protons, causing them to appear at a different chemical shift compared to the trans-isomer.[2][5] However, because these effects are highly dependent on the specific nature of the substituents, chemical shift analysis should be used as a secondary, confirmatory piece of evidence rather than the primary method of assignment.

Definitive Confirmation: 2D NOESY Spectroscopy

For an unequivocal assignment, especially in complex molecules or when vinylic proton signals are obscured, the two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable. The NOESY technique detects protons that are close to each other in space (typically < 5 Å), irrespective of their through-bond connectivity.[6][7]

  • For a cis-isomer: The two vinylic protons are on the same side of the double bond and therefore in close spatial proximity. A cross-peak correlating these two protons will be observed in the NOESY spectrum.

  • For a trans-isomer: The vinylic protons are on opposite sides of the double bond, significantly farther apart. Consequently, no NOE cross-peak will be observed between them.

This presence or absence of a specific NOE correlation provides a clear and unambiguous distinction between the two isomers.[8][9]

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct C=C (H) / (R1) (H) / (R2) H_cis H H_prime_cis H' H_cis->H_prime_cis  < 5 Å (NOE observed) trans_struct C=C (H) / (R1) (R2) / (H) H_trans H H_prime_trans H' H_trans->H_prime_trans  > 5 Å (NOE absent)

Caption: Expected NOE correlations for cis and trans isomers.

Experimental Protocols

A systematic approach to data acquisition and analysis is crucial for a reliable stereochemical assignment.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve 1-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key proton resonances.

  • Homogenization: Ensure the solution is clear and homogeneous. Vortex the NMR tube gently if necessary.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition

G A Sample Preparation B 1D ¹H NMR Acquisition (≥400 MHz spectrometer) A->B C Process & Analyze ¹H Spectrum B->C D Measure ³JHH Coupling Constant C->D E Tentative Assignment (cis vs. trans) D->E F 2D NOESY Acquisition E->F For confirmation I Final Stereochemical Assignment E->I If ¹H is unambiguous G Process & Analyze NOESY Spectrum F->G H Confirm Assignment via NOE Cross-Peaks G->H H->I

Caption: Workflow for NMR-based isomer differentiation.

  • ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

    • Optimize parameters such as spectral width, number of scans (for adequate signal-to-noise), and relaxation delay.

  • 2D NOESY Spectrum:

    • Acquire a standard 2D NOESY experiment.

    • A key parameter is the mixing time (d8), which is typically set in the range of 500-800 ms for small molecules to allow for the buildup of the Nuclear Overhauser Effect.

Spectral Processing and Analysis
  • ¹H NMR:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Integrate all signals.

    • Carefully measure the peak-to-peak separation (in Hz) of the splitting pattern for the vinylic protons to determine the ³JHH coupling constant.

  • NOESY:

    • Process both dimensions of the 2D data.

    • Look for off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of the two vinylic protons confirms their spatial proximity.

Data Summary for Isomer Differentiation

Featuretrans-Isomer cis-Isomer Rationale
¹H NMR: ³JHH (Vinylic H-H) 12 – 18 Hz [3][10]6 – 12 Hz [3][4]Dihedral angle is ~180°, maximizing coupling.
2D NMR: NOESY (Vinylic H-H) No Cross-Peak [6]Cross-Peak Observed [6][8]Protons are > 5 Å apart.
¹H NMR: Chemical Shift (δ) VariesCan be shifted due to anisotropy/sterics.[5]Less reliable; highly dependent on substituents.

Conclusion

The differentiation of trans- and cis-isomers is reliably achieved through a systematic application of NMR spectroscopy. The magnitude of the vicinal coupling constant (³JHH) in the ¹H NMR spectrum provides the primary, and often definitive, piece of evidence. For absolute certainty, particularly in novel or complex systems, the 2D NOESY experiment offers an unambiguous confirmation based on the through-space proximity of the vinylic protons. By combining these methods, researchers can confidently assign the stereochemistry of disubstituted alkenes, a critical step in modern chemical and pharmaceutical research.

References

  • Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. Available from: [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. Available from: [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Available from: [Link]

  • University of Colorado, Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available from: [Link]

  • RSC Publishing. C-HETSERF: distinction of cis/trans-isomers and measurement of long range couplings between chemically equivalent nuclei in polycyclic aromatic hydrocarbons. Available from: [Link]

  • University College London. NOE Experiments. Available from: [Link]

  • YouTube. Stereochemistry | How to read NOESY spectrum? Available from: [Link]

  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]

  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 2. Available from: [Link]

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Comparative Guide: tert-Butyl N-(trans-4-acetylcyclohexyl)carbamate Characterization & Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point & Characterization of Pure tert-butyl N-(4-acetylcyclohexyl)carbamate Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the physical properties and characterization of tert-butyl N-(4-acetylcyclohexyl)carbamate (specifically the trans-isomer , CAS 1198355-02-0), a critical intermediate in the synthesis of GPCR modulators and kinase inhibitors.

Unlike simple reagents, this cyclohexane derivative exhibits stereoisomerism (cis vs. trans) that fundamentally alters its physical state, melting point, and downstream biological activity. This guide compares the Pure Trans-Isomer against its primary alternative—the Crude Cis/Trans Mixture —providing protocols to validate identity and purity.

Product Analysis: The Trans-Isomer Advantage

In drug development, the trans-1,4-cyclohexane scaffold is often preferred over the cis-isomer because it provides a linear vector for substituent display, mimicking the geometry of phenyl rings but with different metabolic properties.

Comparative Specifications
FeatureTarget Product: Pure Trans-Isomer Alternative: Cis/Trans Mixture
CAS Number 1198355-02-0 1374656-14-0 (Generic/Mix)
Physical State Crystalline Solid Waxy Solid or Semi-Solid Paste
Melting Point High (Distinct, sharp endotherm)Broad/Depressed (Eutectic behavior)
Solubility Soluble in DCM, EtOAc; less soluble in HexanesVariable; often higher solubility in non-polar solvents
Stability Thermodynamically stable (diequatorial)Kinetically accessible; prone to isomerization
Application Rigid linker for structure-activity relationship (SAR)Low-cost starting material requiring resolution

Expert Insight: The trans-isomer typically occupies a diequatorial conformation (both bulky groups equatorial), leading to better crystal packing and a higher melting point. The cis-isomer forces one group axial, disrupting the lattice and lowering the melting point.

Melting Point & Thermal Analysis

While specific literature melting points for this proprietary intermediate are often redacted in patents, the melting point is the primary indicator of isomeric purity .

  • Expected Range: The pure trans-carbamate is a solid. Analogous trans-1,4-cyclohexane carbamates typically melt between 90°C and 130°C , whereas cis-isomers or mixtures often melt <60°C or exist as oils.

  • Self-Validating Protocol: Do not rely solely on a Certificate of Analysis (CoA). Perform a capillary melting point test.

    • Sharp Range (<2°C): Indicates high isomeric purity (>98% trans).

    • Broad Range (>5°C) or Premature Softening: Indicates significant cis-contamination or solvent occlusion.

Differential Scanning Calorimetry (DSC) Protocol

For rigorous validation, use DSC to quantify the eutectic impurity fraction.

  • Sample: 2–5 mg in a crimped aluminum pan.

  • Ramp: 10°C/min from 25°C to 200°C.

  • Analysis: Look for a single sharp endothermic peak. A small "shoulder" peak prior to the main melt event confirms the presence of the cis-isomer.

Definitive Characterization: NMR Validation

Melting point provides a quick check, but 1H NMR is the absolute standard for distinguishing the trans-product from the cis-alternative.

Mechanism: The methine proton at the C1 position (attached to the carbamate nitrogen) has a distinct splitting pattern based on its axial or equatorial orientation.

  • Trans-Isomer (Target): The C1 proton is axial . It couples with adjacent axial protons (

    
     Hz).
    
    • Signal: Appears as a broad triplet of triplets (tt) or multiplet with large coupling constants .

    • Shift: Typically

      
       3.3 – 3.5 ppm.
      
  • Cis-Isomer (Impurity): The C1 proton is equatorial . It couples only with adjacent equatorial/axial protons with smaller constants (

    
     Hz).
    
    • Signal: Appears as a narrow multiplet or broad singlet with small coupling width .

    • Shift: Typically shifted downfield (

      
       3.7 – 3.9 ppm) relative to the trans.
      
Experimental Workflow: Purification & Analysis

The following workflow illustrates the logic of separating the desired trans-isomer from a crude mixture using their physical property differences.

PurificationWorkflow Raw Crude 4-Acetylcyclohexyl Carbamate (Cis/Trans Mixture) Recryst Recrystallization (Hot EtOAc/Hexanes) Raw->Recryst Dissolve at reflux Filtration Filtration Recryst->Filtration Cool slowly to 4°C Solid Solid Filter Cake (Enriched Trans-Isomer) Filtration->Solid Liquor Mother Liquor (Enriched Cis-Isomer) Filtration->Liquor Analysis QC Analysis (1H NMR + DSC) Solid->Analysis Decision Pass Criteria? (>98% de, Sharp MP) Analysis->Decision Final Release for Synthesis Decision->Final Yes Reprocess Reprocess Decision->Reprocess No

Figure 1: Purification workflow leveraging the solubility and melting point differences between cis and trans isomers to isolate the target product.

References
  • Sigma-Aldrich. tert-Butyl (trans-4-acetylcyclohexyl)carbamate Product Specification. Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91532960: (4-acetylcyclohexyl) N-tert-butylcarbamate. Link

  • BLD Pharm. tert-Butyl (trans-4-acetylcyclohexyl)carbamate MSDS & Properties. Link

  • Google Patents. CN116120213A: Synthesis method of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. Link

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